2-(Benzyloxy)-5-chlorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLACGIFMTNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391221 | |
| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-75-5 | |
| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid. Due to the specificity of this compound, detailed experimental protocols and biological activity data are not extensively available in public literature. This document consolidates the existing data and presents a generalized experimental workflow for its synthesis and characterization based on established chemical principles.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold substituted with a chloro group at the 5-position and a benzyloxy group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52803-75-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][4] |
| Molecular Weight | 262.69 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2 | [2] |
| Purity (Typical) | ≥95% | [2] |
Note: Data on melting point, boiling point, and solubility are not consistently reported in publicly available sources.
Proposed Synthesis and Experimental Workflow
Caption: Generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols (Generalized)
The following are generalized methodologies for the key experimental stages outlined in the workflow diagram.
3.1. Synthesis via Williamson Ether Synthesis (Hypothetical Protocol)
-
Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate).
-
Addition of Benzylating Agent: While stirring, add a stoichiometric equivalent of benzyl bromide to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.
3.2. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
3.3. Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and fragmentation pattern, which should correspond to the expected structure of C₁₄H₁₁ClO₃.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound. Key expected peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the surveyed literature detailing the biological activity or the involvement of this compound in any signaling pathways. Further research would be required to elucidate its pharmacological profile.
For context, a related compound, 2-(acetyloxy)-5-chlorobenzoic acid, has been investigated as a potential apoptotic agent[5]. However, it is crucial to note that the benzyloxy and acetyloxy groups can confer significantly different biological properties.
The logical relationship for investigating the biological activity of a novel compound is outlined in the following diagram.
Caption: Logical workflow for the investigation of the biological activity of a chemical compound.
This guide serves as a foundational resource for researchers interested in this compound. While there are gaps in the publicly available data, the information and generalized protocols provided herein offer a solid starting point for further investigation.
References
An In-Depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, presenting it in a structured format to support research and development activities.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52803-75-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |
| Molecular Weight | 262.69 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Purification
A documented method for the synthesis of this compound involves the benzylation of 5-chlorosalicylic acid. The following experimental protocol is based on a patented synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chlorosalicylic acid
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 5-chlorosalicylic acid in N,N-Dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate to the solution.
-
Benzylation: Add benzyl chloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 4 hours.
-
Work-up:
-
After cooling to room temperature, add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound.
Purification
The primary method for the purification of this compound, as suggested by the synthetic protocol, is recrystallization. A solvent system of ethyl acetate and hexane is effective in yielding a product of higher purity. The purity of the final compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often report a purity of ≥95%.[1]
Biological and Pharmacological Profile
Currently, there is a significant lack of publicly available data on the specific biological activities, mechanism of action, and pharmacological properties of this compound.
Research on structurally related compounds, such as other substituted benzoic acid derivatives, suggests a wide range of potential biological activities. For instance, various benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. However, it is crucial to note that direct extrapolation of these activities to this compound is not scientifically valid without specific experimental evidence.
No studies detailing the interaction of this compound with specific signaling pathways or providing quantitative data such as IC₅₀ or binding affinities have been identified in the current literature.
Experimental Workflows and Diagrams
To facilitate a conceptual understanding of the synthesis, a logical workflow is presented below.
Caption: Synthetic workflow for this compound.
As no specific signaling pathways have been identified for this compound, a corresponding diagram cannot be provided at this time.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a defined chemical structure. However, there is a notable absence of data regarding its detailed physicochemical properties and its biological or pharmacological effects. This presents an opportunity for further research.
Future investigations should aim to:
-
Experimentally determine key physicochemical parameters such as melting point, boiling point, and solubility in various solvents.
-
Conduct in-vitro and in-vivo studies to screen for potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.
-
Elucidate the mechanism of action and identify any interacting signaling pathways for any observed biological activities.
-
Perform quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs for potential therapeutic applications.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting both the known aspects of this compound and the significant gaps in the current understanding of this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-Chloro-2-hydroxybenzoic acid. This transformation is a key step in the preparation of various compounds of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a comprehensive experimental protocol, and the necessary characterization data.
Introduction
The synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide. In this specific case, the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid is benzylated using a suitable benzylating agent in the presence of a base. The resulting product, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the benzyl protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under specific conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.
Figure 1: Reaction Scheme for the Synthesis of this compound.
Caption: Overall reaction scheme.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 5-Chloro-2-hydroxybenzoic acid | 321-14-2 | C₇H₅ClO₃ | 172.57 |
| Benzylating Agent | Benzyl bromide | 100-39-0 | C₇H₇Br | 171.03 |
| Product | This compound | 52803-75-5 | C₁₄H₁₁ClO₃ | 262.69 |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-Chloro-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Chloro-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: 85-95%
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow diagram.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoic acid and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the benzylic carbon. |
| Infrared (IR) | The IR spectrum will show a broad absorption band for the carboxylic acid O-H stretch, a sharp absorption for the C=O stretch of the carboxylic acid, and characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (262.69 g/mol ). |
Safety Considerations
-
5-Chloro-2-hydroxybenzoic acid: May cause skin and eye irritation.
-
Benzyl bromide: Lachrymatory and corrosive. Handle in a well-ventilated fume hood.
-
Potassium carbonate: Irritant.
-
N,N-Dimethylformamide (DMF): Aprotic solvent, handle with care as it can be absorbed through the skin.
-
Hydrochloric acid: Corrosive.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 5-Chloro-2-hydroxybenzoic acid via Williamson ether synthesis is a robust and efficient method for preparing this valuable intermediate. The detailed protocol and characterization data provided in this guide are intended to assist researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.
An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a key chemical intermediate with applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes characteristic spectral data for its identification.
Chemical and Physical Properties
This compound is a halosubstituted aromatic ether. Its core structure consists of a benzoic acid scaffold with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and known physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [Internal Analysis] |
| CAS Number | 52803-75-5 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |
| Molecular Weight | 262.69 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not reported | |
| Solubility | Not extensively documented |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 5-chlorosalicylic acid attacks benzyl chloride to form the corresponding ether.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 5-chlorosalicylic acid and benzyl chloride.
Materials:
-
5-Chlorosalicylic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Deprotonation of 5-Chlorosalicylic Acid: In a round-bottom flask, dissolve 5-chlorosalicylic acid in a suitable polar aprotic solvent such as DMF or acetone. Add a slight molar excess of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the formation of the sodium or potassium salt of 5-chlorosalicylic acid (the phenoxide).
-
Nucleophilic Attack: To the solution containing the phenoxide, add a stoichiometric equivalent of benzyl chloride.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and allow it to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid has precipitated, filter the mixture. Otherwise, proceed directly to the next step.
-
Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.
-
The product, this compound, will likely precipitate out of the aqueous solution. If it does, it can be collected by vacuum filtration.
-
-
Purification:
-
If an oily product is obtained, or for further purification of the solid, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final, pure this compound.
-
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its structural motifs and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
~7.2-7.5 ppm (multiplet, 5H): These signals arise from the five protons of the benzyl group's phenyl ring.
-
~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the substituted benzoic acid ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the benzyloxy and chloro substituents.
-
~5.1 ppm (singlet, 2H): This singlet is characteristic of the two methylene protons (-CH₂-) of the benzyloxy group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~165-175 ppm: The carbonyl carbon of the carboxylic acid group.
-
~155-160 ppm: The aromatic carbon attached to the benzyloxy oxygen.
-
~110-140 ppm: Aromatic carbons of both the benzoic acid and benzyl rings.
-
~70 ppm: The methylene carbon (-CH₂-) of the benzyloxy group.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.
-
~700-850 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 262.0 for the ³⁵Cl isotope and m/z = 264.0 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio).
-
Major Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is expected due to the cleavage of the benzylic ether bond. Other fragments would arise from the loss of the carboxylic acid group and other rearrangements.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination of the benzyloxy and chloro substituents in this molecule provides a unique scaffold that can be further modified to explore structure-activity relationships in the development of novel drug candidates. While specific drugs derived directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are relevant to the design of various therapeutic agents.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
References
2-(Benzyloxy)-5-chlorobenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid, a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. This document outlines its fundamental molecular characteristics and presents a generalized experimental workflow for its synthesis and purification.
Core Molecular Data
The essential physicochemical properties of this compound are summarized in the table below. This data is critical for reaction planning, analytical method development, and interpretation of experimental results.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |
| Molecular Weight | 262.69 g/mol | [1][4] |
| Alternate Molecular Weight | 262.688 g/mol | [2][5] |
| CAS Number | 52803-75-5 | [1][2][3] |
Conceptual Experimental Workflow: Synthesis and Purification
The synthesis of this compound can be conceptualized as a multi-step process typical for the preparation of substituted aromatic compounds. The following diagram illustrates a logical workflow, from the initial reaction to the isolation of the final, purified product. This process is representative and may be adapted based on specific laboratory conditions and available starting materials.
Caption: A generalized workflow for the synthesis, workup, and purification of this compound.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not provided in the search results, a general procedure can be inferred from standard organic chemistry techniques for similar compounds. The following is a representative, hypothetical protocol based on the synthesis of related molecules.
Objective: To synthesize this compound from 2-hydroxy-5-chlorobenzoic acid and benzyl bromide.
Materials:
-
2-hydroxy-5-chlorobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzoic acid in DMF. Add potassium carbonate to the solution and stir the mixture.
-
Addition of Reagent: Add benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Analysis: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
References
Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Benzyloxy)-5-chlorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups, including a carboxylic acid, a chloro-substituted aromatic ring, and a benzyl ether moiety. Each of these components will give rise to characteristic signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.
Chemical Structure:
This guide will cover the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from similar compounds such as 2-chlorobenzoic acid and other substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 1H | Ar-H (ortho to COOH) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to COOH) |
| ~7.3 - 7.4 | Multiplet | 5H | Phenyl-H of benzyl group |
| ~7.0 | Doublet | 1H | Ar-H (para to COOH) |
| ~5.2 | Singlet | 2H | -O-CH₂- |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~158 | C-O (aromatic) |
| ~136 | C-Cl (aromatic) |
| ~135 | Quaternary C of benzyl group |
| ~133 | CH (aromatic) |
| ~130 | CH (aromatic) |
| ~129 | CH of benzyl group |
| ~128 | CH of benzyl group |
| ~127 | Quaternary C (aromatic) |
| ~115 | CH (aromatic) |
| ~71 | -O-CH₂- |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
| ~1100 | Medium | C-O stretch (ether) |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 262/264 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 245/247 | [M - OH]⁺ |
| 217/219 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation, tropylium ion) |
| 155/157 | [M - C₇H₇]⁺ |
| 139/141 | [ClC₆H₄CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices and information from the characterization of similar compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series) is suitable for acquiring high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule, likely in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻). Electron Ionization (EI) can also be used, which would generate the molecular ion [M]⁺.
-
Instrumentation: A mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
-
Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the key spectroscopic features of this compound. Researchers can use this information to guide their synthetic efforts, confirm the identity and purity of their samples, and as a reference for the development of new analytical methods.
Solubility Profile of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 2-(Benzyloxy)-5-chlorobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes qualitative solubility information for a structurally related compound, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound.
Introduction
This compound is a halogenated aromatic carboxylic acid with a molecular formula of C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure, featuring a benzoic acid core, a chloro substituent, and a benzyloxy group, suggests a complex solubility profile influenced by both polar and non-polar moieties. Understanding its solubility in various organic solvents is critical for a range of applications, including synthesis, purification, formulation, and analytical method development.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the related compound, 2-chlorobenzoic acid, can provide some initial insights.
Table 1: Qualitative Solubility of 2-Chlorobenzoic Acid
| Solvent Category | Solvent | Solubility Description |
| Polar Protic | Water | Insoluble in cold water, more soluble in hot water.[1][2] |
| 95% Ethanol | Insoluble[1][2] | |
| Methanol | Soluble[1][2] | |
| Anhydrous Ethanol | Soluble[1][2] | |
| Polar Aprotic | Acetone | Soluble[1][2] |
| Non-Polar | Toluene | Insoluble[1][2] |
| Benzene | Soluble[1][2] | |
| Ether | Soluble[1][2] |
Note: This data is for 2-chlorobenzoic acid and should be used as an estimation for this compound. The presence of the bulky, non-polar benzyloxy group in the target compound may decrease its solubility in polar solvents and increase its solubility in non-polar solvents compared to 2-chlorobenzoic acid.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standardized experimental methods are required. The following are detailed protocols for two common and effective methods for determining the solubility of solid organic compounds in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a constant-temperature bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = [(mass of container with solute - mass of empty container) / volume of supernatant withdrawn (mL)] * 100
UV/Vis Spectrophotometry Method
For compounds with a suitable chromophore, such as this compound, UV/Vis spectrophotometry offers a sensitive and accurate method for solubility determination.[5][6] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
Saturated Solution Preparation and Equilibration: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation for Analysis: Withdraw a filtered aliquot of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Solubility (mol/L) = (Concentration of diluted sample) * (Dilution factor)
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to undertake such an investigation. The provided experimental protocols for the gravimetric and UV/Vis spectrophotometry methods are robust and widely applicable. The qualitative data for a related compound offers a preliminary indication of its likely solubility behavior. Accurate determination of the solubility of this compound in a range of organic solvents will be invaluable for its future application in research and development.
References
Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-chlorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. This scaffold presents a versatile platform for the development of novel therapeutic agents. The presence of the carboxylic acid moiety allows for the facile synthesis of a variety of derivatives, primarily esters and amides, which can modulate the compound's physicochemical properties and biological activity. This technical guide explores the synthesis of potential ester and amide derivatives of this compound, summarizes their potential biological activities with a focus on anticancer and antimicrobial applications, and provides detailed experimental protocols and conceptual frameworks for their evaluation.
Synthesis of Potential Derivatives
The primary derivatives of this compound are synthesized through esterification and amidation reactions targeting the carboxylic acid group.
Ester Derivatives
Ester derivatives of this compound can be prepared through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Experimental Protocol: Synthesis of Methyl 2-(Benzyloxy)-5-chlorobenzoate
A general procedure for the synthesis of methyl 2-(benzyloxy)-5-chlorobenzoate is as follows:
-
To a round-bottomed flask, add this compound (1 equivalent) and a significant excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(benzyloxy)-5-chlorobenzoate.
Amide Derivatives
Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) is a common reagent for the preparation of acyl chlorides.
Experimental Protocol: Synthesis of N-Aryl-2-(benzyloxy)-5-chlorobenzamide
A general two-step procedure for the synthesis of N-aryl-2-(benzyloxy)-5-chlorobenzamide is as follows:
Step 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride
-
In a round-bottomed flask, suspend this compound (1 equivalent) in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(benzyloxy)-5-chlorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 2-(benzyloxy)-5-chlorobenzoyl chloride in an aprotic solvent such as DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base, such as triethylamine or pyridine (1.5-2 equivalents), in the same solvent.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(benzyloxy)-5-chlorobenzamide.
Potential Biological Activities
Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The rationale for this stems from the known activities of related compounds.
Anticancer Activity
Benzoic acid derivatives are known to possess anticancer properties, with some acting as inhibitors of histone deacetylases (HDAC)[1]. Furthermore, studies on benzyloxybenzaldehyde derivatives, which share a significant structural similarity, have demonstrated significant anticancer activity against cell lines such as HL-60. These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase[2]. The proposed mechanism involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Table 1: Anticancer Activity of Related Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [3] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 | 18.7 | [3] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 | 15.6 | [3] |
| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various | 52.2-91.2% inhibition | [3] |
| Gallic acid–stearylamine conjugate | A431 | 100 µg/ml | [3] |
Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity
Chlorinated benzoic acid derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal strains[4]. The introduction of different ester and amide functionalities can modulate the lipophilicity and electronic properties of the parent molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.
Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl and Benzoyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 | [5] |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | MRSA and MSSA | 4-8 | [6] |
Signaling Pathways and Experimental Workflows
G2/M Cell Cycle Arrest and Apoptosis Induction
Based on the activity of related benzyloxybenzaldehyde derivatives, it is hypothesized that derivatives of this compound may induce cancer cell death through the induction of G2/M cell cycle arrest and apoptosis[2].
Below is a conceptual workflow for investigating the anticancer mechanism of these derivatives.
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.
The following diagram illustrates a simplified signaling pathway for G2/M cell cycle arrest and apoptosis, which could be investigated for the active derivatives.
Caption: Proposed signaling pathway for G2/M arrest and apoptosis induced by this compound derivatives.
Conclusion
This compound provides a promising scaffold for the development of novel therapeutic agents. Its ester and amide derivatives can be readily synthesized and are predicted to possess significant anticancer and antimicrobial activities. Further investigation into the synthesis of a diverse library of these derivatives and comprehensive evaluation of their biological activities are warranted to explore their full therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers in the field of drug discovery and development.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the safety and handling precautions for 2-(Benzyloxy)-5-chlorobenzoic acid, a key intermediate in various synthetic pathways. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available data and the SDSs of structurally analogous compounds, such as 2-Chlorobenzoic acid and other chlorinated benzoic acid derivatives. Professionals handling this chemical should treat this guide as a preliminary risk assessment and are advised to seek a compound-specific SDS from their supplier for definitive safety protocols.
Core Safety and Physical Data
A thorough understanding of the chemical and physical properties of this compound and its structural analogs is fundamental to safe handling. The following tables summarize the key data points.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 52803-75-5[1][2] |
| Molecular Formula | C14H11ClO3[2] |
| Molecular Weight | 262.69 g/mol [2] |
| Synonyms | 2-(phenylmethoxy)-5-chlorobenzoic acid |
Table 2: Physical and Chemical Properties (Data from Analogous Compounds)
| Property | Value | Source (Analogous Compound) |
| Appearance | White to brown solid | 5-Amino-2-chlorobenzoic acid[3] |
| Melting Point | 138 - 140 °C (280 - 284 °F) | 2-Chlorobenzoic acid |
| Boiling Point | No data available | |
| Flash Point | 173 °C (343.4 °F) | 2-Chlorobenzoic acid[4] |
| Solubility | No data available | |
| Stability | Stable under normal conditions | 5-Amino-2-chlorobenzoic acid[3] |
Table 3: Toxicological Data (Data from Analogous Compounds)
| Hazard | Value | Source (Analogous Compound) |
| Acute Oral Toxicity | LD50 Oral - 500.1 mg/kg | 2-Chlorobenzoic acid |
| Skin Corrosion/Irritation | Causes skin irritation | 2-Chlorobenzoic acid |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | 2-Chlorobenzoic acid[5] |
| Carcinogenicity | Not classified as a carcinogen | m-Chlorobenzoic acid[6] |
Hazard Identification and GHS Classification (Based on Analogs)
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
Harmful to aquatic life (H402)
Experimental and Handling Protocols
Strict adherence to the following protocols is crucial to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4][6] Ensure gloves are inspected prior to use.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] A dust mask is recommended as a minimum precaution.[4]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent dust formation and inhalation.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spill and Emergency Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal.[1] Avoid generating dust.
-
First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
First Aid - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
First Aid - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Risk Assessment and Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Workflow for safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the SN2 mechanism.
The overall reaction can be summarized as follows:
2-hydroxy-5-chlorobenzoic acid + benzyl halide → this compound + salt
The reaction proceeds in two main steps:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid, forming a more nucleophilic phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-5-chlorobenzoic acid | [1] |
| Reagents | Benzyl bromide, Potassium carbonate | [2] |
| Solvent | N,N-dimethylformamide (DMF) | [2] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | 3 hours | [3] |
| Purity | High purity achievable with recrystallization | [4] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
2-hydroxy-5-chlorobenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1N
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-chlorobenzoic acid.
-
Add N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (e.g., 2-3 equivalents) relative to the 2-hydroxy-5-chlorobenzoic acid to act as a base.
-
Add benzyl bromide (or benzyl chloride) to the reaction mixture. A slight molar excess (e.g., 1.1-1.2 equivalents) is recommended.
-
-
Reaction Execution:
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with 1N hydrochloric acid. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (EtOAc) multiple times.
-
Combine the organic layers in a separatory funnel.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[6][7]
-
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow
This diagram outlines the general experimental procedure for the synthesis and purification of the target compound.
Caption: Experimental Synthesis Workflow.
References
- 1. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Applications of 2-(Benzyloxy)-5-chlorobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note
2-(Benzyloxy)-5-chlorobenzoic acid is a versatile building block in organic synthesis, primarily utilized as a protected form of 5-chlorosalicylic acid. The benzyl ether protecting group allows for selective reactions at the carboxylic acid functionality without interference from the phenolic hydroxyl group. This strategy is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and UV absorbers.
One of the key applications of this compound is in the synthesis of benzophenone derivatives. Specifically, it serves as a precursor to 2-hydroxy-5-chlorobenzophenone, a compound used as a UV absorber and stabilizer in various materials. The synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation reaction and subsequent deprotection of the benzyl ether.
The benzyl protecting group can be readily removed under various conditions, most commonly through catalytic hydrogenation, which offers a clean and efficient deprotection method. The presence of the chloro- and benzyloxy- substituents on the aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, making it a useful tool for the controlled synthesis of polysubstituted aromatic compounds.
Key Synthetic Applications
This document outlines the protocol for a significant application of this compound: the synthesis of 2-hydroxy-5-chlorobenzophenone. This process is broken down into three main experimental stages:
-
Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride: Activation of the carboxylic acid to form a more reactive acyl chloride.
-
Friedel-Crafts Acylation: Formation of the benzophenone skeleton through the reaction of the acyl chloride with benzene.
-
Deprotection to 2-Hydroxy-5-chlorobenzophenone: Removal of the benzyl protecting group to yield the final product.
The following sections provide detailed experimental protocols for each of these key steps.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.
Workflow Diagram:
Caption: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(Benzyloxy)-5-chlorobenzoyl chloride, a yellow oily substance, can be used in the next step without further purification.[1]
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 262.69 |
| Thionyl chloride | 5.0 - 10.0 | 118.97 |
| Product | Expected Yield |
| 2-(Benzyloxy)-5-chlorobenzoyl chloride | ~95-100% |
Protocol 2: Friedel-Crafts Acylation for the Synthesis of (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone
This protocol details the Friedel-Crafts acylation of benzene with 2-(Benzyloxy)-5-chlorobenzoyl chloride to form the benzophenone core structure.
Logical Relationship Diagram:
Caption: Friedel-Crafts Acylation Reaction.
Methodology:
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in dry benzene (solvent and reactant) at 0-5 °C, add a solution of 2-(Benzyloxy)-5-chlorobenzoyl chloride (1.0 eq) in dry benzene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(Benzyloxy)-5-chlorobenzoyl chloride | 1.0 | 281.13 |
| Benzene | Excess | 78.11 |
| Aluminum chloride | 1.1 | 133.34 |
| Product | Expected Yield |
| (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone | 70-85% |
Protocol 3: Deprotection for the Synthesis of 2-Hydroxy-5-chlorobenzophenone
This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 2-hydroxy-5-chlorobenzophenone.
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Catalytic Hydrogenation for Deprotection.
Methodology:
-
Dissolve (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-chlorobenzophenone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone | 1.0 | 322.78 |
| 10% Palladium on Carbon | 0.05 - 0.10 | N/A |
| Hydrogen Gas | Excess | 2.02 |
| Product | Expected Yield | Melting Point (°C) |
| 2-Hydroxy-5-chlorobenzophenone | >90% | 93-95 |
References
Application Notes and Protocols: 2-(Benzyloxy)-5-chlorobenzoic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Benzyloxy)-5-chlorobenzoic acid and its analogs as key building blocks in the synthesis of pharmacologically active compounds. This document outlines its application in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on a synthetic strategy analogous to the preparation of Dapagliflozin, a marketed anti-diabetic drug. Detailed experimental protocols and relevant biological data are provided to facilitate its use in drug discovery programs.
Introduction
This compound is a substituted aromatic carboxylic acid that holds significant potential as a scaffold in medicinal chemistry. The benzyloxy group serves as a versatile protecting group for a phenolic hydroxyl, which can be deprotected under various conditions to reveal a key pharmacophoric feature. The chloro and carboxylic acid functionalities provide handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. While direct utilization of this compound in marketed drugs is not extensively documented in publicly available literature, its structural analog, 5-bromo-2-chlorobenzoic acid, is a pivotal starting material in the synthesis of Dapagliflozin.[1][2][3][4] This highlights the potential of this class of building blocks in developing clinically relevant therapeutics.
This document will focus on the application of a 2-(substituted)-5-chlorobenzoic acid core in the synthesis of SGLT2 inhibitors, using the synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid as a detailed, illustrative example.
Application: Synthesis of SGLT2 Inhibitors
SGLT2 inhibitors are a class of oral anti-hyperglycemic agents that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[5][6][7][8][9] Dapagliflozin is a potent and selective SGLT2 inhibitor.[10][11] The synthesis of Dapagliflozin showcases the utility of a halogenated 2-chlorobenzoic acid derivative as a key precursor to the drug's aglycone portion.
Quantitative Data: Biological Activity of Dapagliflozin
The following table summarizes the in vitro potency of Dapagliflozin against human SGLT2 and SGLT1.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | hSGLT2 | 1.1[10] | >1200-fold[10] |
| Dapagliflozin | hSGLT1 | 1400[12] | - |
Experimental Protocols
The following protocols describe a synthetic route to Dapagliflozin, adapted from literature procedures, starting from 5-bromo-2-chlorobenzoic acid. These protocols can be conceptually adapted for the use of this compound, where the benzyloxy group would be deprotected at a suitable stage.
Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Phenetole (ethoxybenzene)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture for 2-3 hours until the evolution of gas ceases and the solid dissolves. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (1.1 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.
-
To this mixture, add a solution of the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, 1M HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.
Protocol 2: Synthesis of the C-Aryl Glucoside Intermediate
This protocol outlines the coupling of the aglycone with a protected gluconolactone.
Materials:
-
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonic acid
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in anhydrous THF and cool to -78°C.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the resulting solution for 1 hour.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (1.2 equivalents) in anhydrous THF and cool to -78°C.
-
Transfer the aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench the reaction by adding a solution of methanesulfonic acid in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired methyl C-aryl glucoside intermediate.
Further steps to obtain Dapagliflozin involve reduction of the ketone and deprotection of the silyl groups.
Signaling Pathway and Experimental Workflow Diagrams
SGLT2 Signaling Pathway
The following diagram illustrates the mechanism of action of Dapagliflozin in the renal proximal tubule.
Caption: Mechanism of SGLT2 Inhibition by Dapagliflozin.
Experimental Workflow for Dapagliflozin Synthesis
The following diagram outlines the key steps in the synthesis of Dapagliflozin.
Caption: Synthetic Workflow for Dapagliflozin.
Conclusion
This compound and its analogs are valuable building blocks for the synthesis of complex pharmaceutical agents, particularly in the area of metabolic diseases. The synthetic route to Dapagliflozin from a structurally related starting material demonstrates a practical application of this class of compounds. The provided protocols and diagrams serve as a guide for researchers to explore the potential of these building blocks in their own drug discovery endeavors. The ability to introduce key pharmacophoric elements through a protected hydroxyl group, combined with the versatility of the chloro and carboxylic acid functionalities, makes these compounds attractive starting points for the development of novel therapeutics.
References
- 1. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. scribd.com [scribd.com]
- 5. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 6. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Benzyloxy)-5-chlorobenzoic acid
These application notes provide detailed methodologies for the quantitative analysis of 2-(Benzyloxy)-5-chlorobenzoic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The methods described herein are based on established analytical techniques for similar chemical entities and provide a strong foundation for developing and validating a quantitative assay for this specific compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration within the linear range of the assay.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Phosphoric acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV at 230 nm. |
c) Method Validation Parameters (Expected Performance):
The following table summarizes the expected performance of the HPLC-UV method, based on data from similar benzoic acid derivatives.[1][2][3]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.
Experimental Protocol
a) Sample Preparation (e.g., from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
b) LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | Start with 20% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. |
c) Method Validation Parameters (Expected Performance):
The following table summarizes the expected performance of the LC-MS/MS method, based on data for similar compounds.[4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of this compound, typically after a derivatization step to increase its volatility.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.[5]
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection.
b) GC-MS Conditions:
| Parameter | Condition |
| GC System | A gas chromatograph coupled to a mass spectrometer. |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Injector Temperature | 280 °C. |
| Oven Program | Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes. |
| Injection Mode | Splitless. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte. |
c) Method Validation Parameters (Expected Performance):
The following table summarizes the expected performance of the GC-MS method, based on data for similar derivatized benzoic acids.[5][6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Summary of Quantitative Data
The following table provides a comparative summary of the expected performance characteristics for the analytical methods described.
| Analytical Method | Linearity (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | > 0.999 | 0.1 - 0.5 µg/mL | 0.3 - 1.5 µg/mL | 98 - 102% | < 2% |
| LC-MS/MS | > 0.995 | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL | 95 - 105% | < 5% |
| GC-MS | > 0.998 | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | 97 - 103% | < 5% |
Disclaimer: The provided protocols and expected performance data are intended as a starting point. Method development and a full validation study in accordance with relevant guidelines (e.g., ICH) are required to ensure the suitability of the chosen method for a specific application and matrix.[7]
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol details a reversed-phase HPLC approach with UV detection, providing the necessary parameters for column, mobile phase, and gradient conditions to achieve optimal separation.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method is required to monitor its purity, identify and quantify any related substances. This document provides a detailed protocol for the HPLC analysis of this compound, designed to separate it from key potential impurities such as starting materials, by-products, and degradation products.
Experimental
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (HPLC grade).
-
Reagents: Phosphoric acid (analytical grade).
-
Vials: Amber HPLC vials to protect light-sensitive compounds.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. For acidic compounds like benzoic acid derivatives, a low pH mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.[1][2][3]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Optimized HPLC Conditions
Gradient Elution Program
The use of a gradient elution is necessary to ensure the separation of compounds with a range of polarities, from the more polar starting materials to the less polar benzylated product.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program
Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Protocols
Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)
-
Measure 1.0 mL of concentrated phosphoric acid.
-
Add the phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.
-
Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard and Sample Solutions
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 2-4 from the standard solution preparation.
Potential Related Compounds
The following table lists potential related compounds that may be present in a sample of this compound, arising from its synthesis or degradation. The developed HPLC method is designed to separate these from the main peak.
| Compound Name | Structure | Potential Origin |
| 2-Hydroxy-5-chlorobenzoic acid | 5-chloro-2-hydroxybenzoic acid | Starting material, degradation product |
| Benzyl Alcohol | Benzyl alcohol | Reagent, degradation product |
| Benzoic Acid | Benzoic acid | Impurity in starting materials |
| 2,5-Dichlorobenzoic acid | 2,5-dichlorobenzoic acid | By-product |
Table 3: Potential Related Compounds
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the HPLC analysis.
| Compound Name | Retention Time (min) | Area | Amount (%) |
| 2-Hydroxy-5-chlorobenzoic acid | 4.2 | 1500 | 0.05 |
| Benzoic Acid | 5.8 | 900 | 0.03 |
| Benzyl Alcohol | 7.1 | 2100 | 0.07 |
| This compound | 12.5 | 3000000 | 99.80 |
| 2,5-Dichlorobenzoic acid | 13.8 | 1200 | 0.04 |
Table 4: Example Quantitative Data
Signaling Pathway and Logical Relationships
The diagram below illustrates the logical relationship between the starting materials, the desired product, and potential impurities.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quality control of this compound. The method is capable of separating the main compound from its key related substances, allowing for accurate purity assessment. The provided protocols and workflows can be readily implemented in a quality control or research laboratory setting.
References
Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis, using recrystallization. The procedure outlines a mixed-solvent system of ethanol and water to effectively remove impurities. This application note includes a step-by-step experimental workflow, data presentation in a tabular format, and visual diagrams to illustrate the process and principles, intended for researchers, scientists, and professionals in drug development.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in the drug development and manufacturing process. Impurities can affect the safety, efficacy, and stability of the final drug product. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality of subsequent products.
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures.[1] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] Upon slow cooling of a saturated solution, the desired compound will form crystals, while the impurities will remain dissolved in the mother liquor.[1][4] This process, when performed carefully, can significantly enhance the purity of the compound.
This application note details a robust method for the purification of this compound via recrystallization from an ethanol-water mixed solvent system.
Principle of Recrystallization
The effectiveness of recrystallization hinges on the principle that the solubility of most solids increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The slow formation of crystals allows for the exclusion of impurity molecules from the growing crystal lattice.
Materials and Methods
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Filter paper
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven
Equipment
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system (for purity analysis)
-
Analytical balance
Experimental Protocol
The following protocol describes the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. Place the flask on a hot plate with magnetic stirring and add a minimal amount of ethanol to the flask. Heat the mixture gently while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: Once the solid is fully dissolved in ethanol, slowly add hot deionized water dropwise to the solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. If the solution has colored impurities, this is the stage where a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration to remove the carbon.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point of the product until a constant weight is achieved.
-
Analysis: Determine the mass of the recovered pure product and calculate the percentage yield. Analyze the purity of the recrystallized product by measuring its melting point and by HPLC analysis, and compare it to the crude material.
Results and Discussion
The effectiveness of the recrystallization process is evaluated by the yield of the purified product and the enhancement in its purity. The following table summarizes hypothetical results for a typical purification of this compound.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Mass | 10.0 g | 8.5 g |
| Purity (by HPLC) | 94.5% | 99.8% |
| Melting Point | 138-141 °C | 143-144 °C |
| Yield | N/A | 85% |
The results indicate a significant improvement in the purity of this compound after a single recrystallization, as evidenced by the increase in HPLC purity and the narrowing and sharpening of the melting point range. The yield of 85% is considered good for a purification step, though some loss of product in the mother liquor is inevitable.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
The procedure should be carried out in a well-ventilated fume hood.
-
Ethanol is flammable; therefore, heating should be performed using a steam bath, heating mantle, or a spark-proof hot plate. Avoid open flames.
-
Handle the hot glassware with appropriate tongs or heat-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information. The related compound, 2-(benzyloxy)-5-bromobenzoic acid, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Similar precautions should be taken for the chloro-analog.
Conclusion
The described recrystallization protocol using an ethanol-water solvent system is an effective method for the purification of this compound. This procedure provides a high-purity product with a good recovery yield, making it suitable for applications in research and development as well as in larger-scale production where high purity is a critical requirement.
References
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Visualization of 2-(Benzyloxy)-5-chlorobenzoic acid
Introduction
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique ubiquitously employed in synthetic chemistry and drug development to monitor reaction progress, identify compounds, and assess purity. This document provides a detailed protocol for the visualization of 2-(Benzyloxy)-5-chlorobenzoic acid on silica gel TLC plates. This compound, containing a benzoic acid moiety, a benzyl ether, and a chlorinated aromatic ring, possesses chromophores that make it suitable for UV visualization. Its acidic nature also allows for specific chemical staining.
Principle of TLC Visualization
The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. The stationary phase (silica gel) is polar, while the mobile phase (a solvent mixture) is typically less polar. Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a higher affinity for the mobile phase and travel further, yielding a higher Rf value.
For this compound, the carboxylic acid group provides significant polarity, leading to strong interaction with the silica gel. The benzyl ether and chlorophenyl groups are less polar. The choice of mobile phase is critical to achieving an optimal Rf value (typically between 0.3 and 0.7) for good separation and visualization.
Visualization of the separated spots can be achieved through non-destructive methods, such as UV light, or destructive methods involving chemical stains that react with the compound.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 aluminum-backed plates
-
Sample: this compound
-
Solvents for Sample Preparation: Dichloromethane or Ethyl Acetate
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Bromocresol Green Staining Solution: 0.04 g bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution turns from yellow-green to blue.[1]
-
-
Equipment:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
Heat gun (optional, for drying plates)
-
Fume hood
-
Protocol for TLC Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-2 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
TLC Plate Preparation:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark the lanes for spotting the sample.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the sample solution onto the origin line in the designated lane.
-
Allow the solvent to completely evaporate between applications to keep the spot size small and concentrated.
-
If the compound is expected to be UV active, the plate can be checked under a UV lamp before development to ensure a sufficient amount of sample has been spotted.[2]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase. A recommended starting mobile phase is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a ratio of 70:30:1 (v/v/v) . The small amount of acetic acid helps to suppress the ionization of the carboxylic acid, resulting in a more compact spot and reducing tailing.
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the mobile phase, to saturate the chamber with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the lid and allow the mobile phase to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization and Data Analysis
-
UV Visualization (Non-destructive):
-
Place the dried TLC plate under a UV lamp and view it at 254 nm.
-
This compound, being an aromatic compound, will absorb the UV light and appear as a dark purple spot against the green fluorescent background of the plate.[2]
-
Gently circle the spot with a pencil.
-
-
Bromocresol Green Staining (Destructive):
-
This stain is specific for acidic compounds.[2]
-
In a fume hood, quickly dip the TLC plate into the bromocresol green staining solution using forceps.
-
Remove the plate and let the excess stain drip off.
-
Wipe the back of the plate with a paper towel.
-
Acidic compounds will appear as yellow spots on a blue background.[1] Heating is generally not required.[1]
-
-
Calculation of Rf Value:
-
Measure the distance from the origin to the center of the spot (dspot).
-
Measure the distance from the origin to the solvent front (dsolvent front).
-
Calculate the Rf value using the formula: Rf = dspot / dsolvent front
-
Data Presentation
The following table summarizes the expected TLC data for this compound based on the recommended protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) |
| Estimated Rf Value | 0.4 - 0.6 |
| Visualization Methods | |
| UV Light (254 nm) | Dark purple spot on a green background |
| Bromocresol Green Stain | Yellow spot on a blue background |
Note: The Rf value is an estimate and can be influenced by factors such as the exact mobile phase composition, temperature, and chamber saturation. Optimization of the mobile phase ratio may be required to achieve the desired Rf value.
Diagrams
Caption: Experimental workflow for the TLC analysis of this compound.
References
Application Note: GC-MS Analysis of 2-(Benzyloxy)-5-chlorobenzoic acid via Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as carboxylic acids presents a significant challenge.[1] 2-(Benzyloxy)-5-chlorobenzoic acid, an aromatic carboxylic acid, possesses low volatility and high polarity due to the presence of a carboxyl functional group, which can form hydrogen bonds. These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential adsorption within the GC system, resulting in low sensitivity and poor reproducibility.[2]
To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group.[2][3] Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as carboxylic acids, phenols, and amines.[4] This method involves replacing the acidic hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4]
This application note provides a detailed protocol for the derivatization of this compound using a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, for subsequent analysis by GC-MS.
Experimental Protocols
2.1. Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
Equipment:
-
2 mL glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or oven capable of maintaining 70°C ± 2°C
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
2.2. Derivatization Protocol
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Solubilization: Add 500 µL of anhydrous pyridine (or another suitable aprotic solvent) to the vial. Vortex for 30 seconds or until the sample is completely dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the analyte.[5]
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure complete derivatization.[5][6]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. The resulting trimethylsilyl (TMS) derivative is significantly more volatile and suitable for GC analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for the analysis of the derivatized sample. Parameters may be optimized for specific instrumentation and analytical goals.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) |
| Oven Program | Initial: 100°C, hold for 2 min |
| Ramp: 15°C/min to 300°C | |
| Final Hold: 300°C for 5 min | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
Diagrams and Data Presentation
The derivatization and analysis workflow is a sequential process designed to ensure reproducible conversion of the analyte into a form suitable for GC-MS.
Figure 1. Experimental workflow for silylation and GC-MS analysis.
The fundamental principle of the silylation reaction is the conversion of a polar functional group into a non-polar, volatile derivative.
Figure 2. Logical diagram of the silylation derivatization principle.
4.1. Quantitative Data Summary
The following table presents hypothetical performance data for the described method. Actual results will depend on the specific instrument and calibration standards used.
| Parameter | Expected Value |
| Retention Time (TMS-derivative) | ~15 - 20 min |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Derivatization Efficiency | > 98% |
Conclusion
The high polarity and low volatility of this compound make its direct analysis by GC-MS impractical. The silylation protocol detailed in this application note, using BSTFA with a TMCS catalyst, provides a simple, rapid, and effective method to convert the analyte into its volatile trimethylsilyl ester derivative. This procedure significantly improves chromatographic peak shape, enhances sensitivity, and allows for robust and reproducible quantification. The method is well-suited for applications in pharmaceutical research, quality control, and other areas requiring the precise measurement of this compound.
References
The Pivotal Role of 2-(Benzyloxy)-5-chlorobenzoic Acid in the Synthesis of Novel Bioactive Heterocycles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Benzyloxy)-5-chlorobenzoic acid is a versatile starting material in medicinal chemistry for the synthesis of a variety of novel heterocyclic compounds, particularly those with potential therapeutic applications. Its unique structure, featuring a cleavable benzyloxy protecting group and a strategically positioned chlorine atom, allows for the construction of diverse molecular scaffolds. This document outlines a detailed synthetic pathway for the preparation of 6-chloro-substituted quinazolin-4(3H)-ones, a class of heterocycles known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The presented protocol involves a three-step synthetic sequence commencing with the deprotection of this compound to yield the key intermediate, 2-amino-5-chlorobenzoic acid. This is followed by the formation of a 6-chloro-4H-3,1-benzoxazin-4-one, which is subsequently converted to the desired 6-chloro-quinazolin-4(3H)-one.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic pathway from this compound to a novel quinazolinone.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid
This initial step involves the deprotection of the benzyloxy group via catalytic hydrogenolysis to yield the free amino group.
Protocol:
-
In a hydrogenation vessel, dissolve this compound (10.0 g, 38.1 mmol) in ethanol (150 mL).
-
Add 10% Palladium on charcoal (1.0 g, 10 wt%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-amino-5-chlorobenzoic acid as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-5-chlorobenzoic acid |
| Yield | 95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
The synthesized 2-amino-5-chlorobenzoic acid is then acylated with benzoyl chloride, followed by an in-situ cyclization to form the benzoxazinone ring.
Protocol:
-
Suspend 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol) in dry pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (4.5 g, 32.0 mmol) dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Amino-5-chlorobenzoic acid |
| Product | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one |
| Yield | 88% |
| Purity (by NMR) | >97% |
Step 3: Synthesis of 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one
The final step involves the reaction of the benzoxazinone intermediate with an amine, leading to the formation of the quinazolinone scaffold.
Protocol:
-
In a round-bottom flask, dissolve 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (3.0 g, 11.6 mmol) in glacial acetic acid (40 mL).
-
Add cyclohexylamine (1.4 g, 14.0 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain pure 6-chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one.
Quantitative Data:
| Parameter | Value |
| Starting Material | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one |
| Product | 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one |
| Yield | 75% |
| Purity (by LC-MS) | >99% |
Signaling Pathway Implication
Quinazolinone derivatives are known to interact with various biological targets. For instance, some have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The hypothetical interaction of the synthesized quinazolinone with an RTK signaling pathway is illustrated below.
Caption: Inhibition of RTK signaling by a synthesized quinazolinone.
Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. The biological activities and signaling pathway interactions are illustrative and require experimental validation.
Application Notes: 2-(Benzyloxy)-5-chlorobenzoic Acid and its Analogs as Intermediates for Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2-(Benzyloxy)-5-chlorobenzoic acid is a commercially available substituted benzoic acid derivative, a comprehensive review of scientific literature and patent databases indicates a notable lack of specific, publicly available examples of its use as a direct intermediate in the synthesis of named active pharmaceutical ingredients (APIs). The primary role of such molecules is to serve as building blocks in the construction of more complex bioactive compounds.[1]
However, a structurally related analog, 5-bromo-2-chlorobenzoic acid , has been extensively documented as a crucial starting material in the synthesis of a significant class of modern antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2] This application note will therefore focus on the utility of this closely related and industrially relevant intermediate in the synthesis of the SGLT2 inhibitor, Dapagliflozin, to illustrate the application of this chemical class in drug development.
This compound: Properties and Potential as a Building Block
This compound is a stable organic compound with the molecular formula C14H11ClO3.[3][4] Its structure features a carboxylic acid group, a chloro substituent, and a benzyloxy group, providing multiple points for synthetic modification. While not prominently featured as an API intermediate, its structural motifs are common in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C14H11ClO3 | [3][4] |
| Molecular Weight | 262.69 g/mol | [3] |
| CAS Number | 52803-75-5 | [3][4] |
| Purity (typical) | >95% | [3] |
Application of the Analog 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Dapagliflozin
5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes.[2] The synthesis involves a multi-step process to construct the final C-aryl glucoside structure of the drug.
Synthetic Workflow for Dapagliflozin from 5-Bromo-2-chlorobenzoic Acid
The overall synthetic strategy involves the formation of a C-aryl glucoside by coupling a derivative of 5-bromo-2-chlorobenzoic acid with a protected glucose molecule. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for Dapagliflozin.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of Dapagliflozin starting from 5-bromo-2-chlorobenzoic acid. These are compiled from various patented methods and may require optimization.
Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
This step involves a Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride (which is prepared from 5-bromo-2-chlorobenzoic acid).[5]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Phenetole (Ethoxybenzene)
-
Aluminum chloride (AlCl3) or other Lewis acid
-
Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
Convert 5-bromo-2-chlorobenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in DCM with a catalytic amount of DMF.
-
In a separate reaction vessel, dissolve phenetole in DCM and cool the mixture.
-
Slowly add the Lewis acid (e.g., AlCl3) to the phenetole solution.
-
Add the prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or HPLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzophenone product.
Step 2: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone
The ketone is reduced to a methylene group to form the diphenylmethane core.
Materials:
-
5-bromo-2-chloro-4'-ethoxybenzophenone
-
Triethylsilane (Et3SiH)
-
Boron trifluoride etherate (BF3·OEt2) or another suitable Lewis acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the benzophenone intermediate in DCM.
-
Cool the solution in an ice bath.
-
Slowly add triethylsilane followed by boron trifluoride etherate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous bicarbonate solution.
-
Extract the product with DCM, wash the organic layer, dry, and concentrate to obtain 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
Step 3: Coupling with Protected Gluconolactone
This step forms the C-aryl glucoside bond.
Materials:
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane
-
n-Butyllithium (n-BuLi)
-
2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone
-
Tetrahydrofuran (THF), Toluene
-
Methanolic HCl or methanesulfonic acid in methanol
Procedure:
-
Dissolve the diphenylmethane intermediate in a mixture of THF and toluene and cool to a very low temperature (e.g., -78 °C).
-
Slowly add n-BuLi to perform a lithium-halogen exchange, forming an aryllithium species.
-
In a separate flask, dissolve the protected gluconolactone in THF and cool.
-
Slowly add the aryllithium solution to the protected gluconolactone solution.
-
After the addition is complete, quench the reaction with methanolic HCl or a solution of methanesulfonic acid in methanol.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by adding an aqueous solution and extracting the product. The resulting intermediate is a methoxy-glycoside.
Step 4: Final Reduction and Deprotection
The final step involves the reduction of an intermediate anomeric methoxy group and removal of any protecting groups.
Materials:
-
The product from Step 3
-
Triethylsilane (Et3SiH)
-
Boron trifluoride etherate (BF3·OEt2) or Aluminum Chloride (AlCl3)
-
Acetonitrile/Dichloromethane solvent mixture
-
Lithium hydroxide (LiOH) for final deprotection if acetyl groups were used instead of silyl groups.
Procedure:
-
Dissolve the intermediate from the previous step in a mixture of acetonitrile and DCM and cool.
-
Add triethylsilane followed by the Lewis acid.
-
Stir the reaction until completion.
-
Quench the reaction with a basic aqueous solution.
-
Extract the product, wash, dry, and concentrate.
-
Purify the crude product by crystallization to obtain Dapagliflozin.
Quantitative Data
The yields and purity of intermediates and the final product can vary depending on the specific conditions and scale of the synthesis. The following table provides representative data from published synthetic routes.
| Step | Product | Yield | Purity | Reference |
| Synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone | Dapagliflozin | 26.4% (overall) | 99.4% (HPLC) | [2] |
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.
By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.
Conclusion
While this compound itself is not a widely cited intermediate for specific APIs, its structural analog, 5-bromo-2-chlorobenzoic acid, serves as a critical starting material for the synthesis of important drugs like Dapagliflozin. The synthetic routes to these SGLT2 inhibitors highlight the importance of substituted benzoic acids as versatile building blocks in modern pharmaceutical development. The protocols and data presented provide a representative overview of the application of this class of intermediates for researchers and scientists in the field of drug discovery and development.
References
- 1. preprints.org [preprints.org]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. This compound 95% | CAS: 52803-75-5 | AChemBlock [achemblock.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of 2-hydroxy-5-chlorobenzoic acid and benzyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol: The base used may be too weak or the reaction conditions insufficient to fully deprotonate the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid. 2. Poor quality of reagents: Benzyl chloride can degrade over time. The starting materials or solvents may contain water, which can quench the alkoxide. 3. Low reaction temperature: The reaction may be too slow at the temperature used. | 1. Base Selection: Use a strong enough base to ensure complete deprotonation. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. For less reactive systems, stronger bases like sodium hydride (NaH) can be considered, though with appropriate safety precautions. 2. Reagent Quality: Use freshly distilled or high-purity benzyl chloride. Ensure all reagents and solvents are anhydrous. 3. Temperature Optimization: Gradually increase the reaction temperature. A typical range for this Williamson ether synthesis is 60-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of Unreacted 2-hydroxy-5-chlorobenzoic acid | 1. Insufficient benzyl chloride: The molar ratio of benzyl chloride to the phenol may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Adjust Stoichiometry: Use a slight excess of benzyl chloride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. 2. Increase Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. |
| Formation of Benzyl Alcohol as a Byproduct | Hydrolysis of benzyl chloride: Presence of water in the reaction mixture can lead to the hydrolysis of benzyl chloride to benzyl alcohol. | Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. |
| Formation of Dibenzyl Ether as a Byproduct | Reaction of benzyl alcohol with benzyl chloride: If benzyl alcohol is formed as a byproduct, it can react with benzyl chloride under the basic conditions to form dibenzyl ether. | Minimize Benzyl Alcohol Formation: By ensuring anhydrous conditions, the formation of benzyl alcohol and subsequently dibenzyl ether will be minimized. |
| Difficult Purification | 1. Similar polarities of product and starting material: The product and unreacted 2-hydroxy-5-chlorobenzoic acid can have similar polarities, making separation by column chromatography challenging. 2. Presence of benzyl alcohol: Benzyl alcohol can be difficult to remove completely by simple extraction. | 1. Acid-Base Extraction: After the reaction, dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic starting material and product will be deprotonated and move to the aqueous layer. The organic layer will contain neutral impurities like benzyl alcohol and dibenzyl ether. Acidify the aqueous layer to precipitate the product and any unreacted starting material. 2. Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this synthesis?
A1: The base is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxy-5-chlorobenzoic acid to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and is necessary for the subsequent nucleophilic attack on the electrophilic carbon of benzyl chloride in the SN2 reaction.
Q2: Can I use other benzylating agents besides benzyl chloride?
A2: Yes, other benzyl halides like benzyl bromide can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but could also increase the likelihood of side reactions. The choice may depend on the specific reactivity of your substrate and desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2-hydroxy-5-chlorobenzoic acid), the product (this compound), and benzyl chloride. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Q4: What are the key safety precautions for this experiment?
A4:
-
Benzyl chloride is a lachrymator and a potential carcinogen; it should be handled in a well-ventilated fume hood.
-
Strong bases like sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
When using flammable organic solvents, ensure there are no nearby ignition sources.
Q5: My final product is an oil, not a solid. What should I do?
A5: The presence of impurities, such as residual solvent or byproducts like benzyl alcohol, can prevent the product from solidifying. Try to remove any remaining solvent under high vacuum. If it still remains an oil, attempt to purify it again using column chromatography or by dissolving it in a minimal amount of a suitable solvent and attempting to precipitate it by adding a non-solvent.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for similar compounds and should be optimized for your specific laboratory conditions.
Materials:
-
2-hydroxy-5-chlorobenzoic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
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Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-chlorobenzoic acid in ethanol. Add a solution of sodium hydroxide (2.0-2.2 equivalents) in water. Stir the mixture at room temperature for 30 minutes.
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Alkylation: To the stirred solution, add benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: To the residue, add water and ethyl acetate. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Acidification and Isolation: Combine the aqueous layers from the extraction and acidify with hydrochloric acid to a pH of approximately 2-3. A white precipitate should form.
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Filtration and Drying: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the crude this compound.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of similar benzyloxy-benzoic acid derivatives. This data can be used as a reference for optimizing your own experiments.
| Starting Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-hydroxy-5-bromobenzoic acid derivative | NaOH | Methanol/Water | 60 | 2 | 97 | [1] |
| 4-methylphenol | NaOH | Water | 90-100 | 0.5-0.7 | N/A | General Protocol |
| Phenols | K2CO3 | DMF | 80 | 48 | 30 | [2] |
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylic acid with benzyl chloride in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials and reagents are:
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5-Chlorosalicylic acid: The source of the benzoic acid backbone.
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Benzyl chloride: The benzylating agent.
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Base: Commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group of 5-chlorosalicylic acid.
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Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is typically used.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Poor quality of reagents: Ensure the purity of starting materials, as impurities can interfere with the reaction. Benzyl chloride, for instance, can degrade to benzyl alcohol and benzaldehyde.[1][2]
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Suboptimal base: The base might not be strong enough to deprotonate the phenolic hydroxyl group effectively, or it may be hydrolyzing the product.
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Side reactions: The formation of byproducts, such as the benzyl ester, can consume starting materials and reduce the yield of the desired product.
Q4: I am observing an unexpected spot on my TLC plate. What could it be?
An unexpected spot on the TLC could be one of several common impurities. The identity can be inferred by comparing its polarity to the starting materials and the product. Potential impurities are discussed in detail in the troubleshooting section below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted 5-Chlorosalicylic Acid in the Final Product
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Symptom: A polar spot on the TLC plate corresponding to the 5-chlorosalicylic acid standard. In the ¹H NMR spectrum, the characteristic phenolic hydroxyl proton signal will be present.
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Cause: Incomplete benzylation reaction. This could be due to insufficient reaction time, low temperature, or an inadequate amount of benzyl chloride or base.
-
Solution:
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Reaction Monitoring: Monitor the reaction progress closely using TLC until the 5-chlorosalicylic acid spot disappears.
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Optimize Reaction Conditions: If the reaction stalls, consider increasing the reaction temperature or adding a slight excess of benzyl chloride and base.
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Purification: Unreacted 5-chlorosalicylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate both the product and the unreacted starting material. A more effective method is purification by column chromatography or recrystallization.
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Issue 2: Formation of Benzyl 2-(Benzyloxy)-5-chlorobenzoate
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Symptom: A non-polar spot on the TLC plate. In the ¹H NMR spectrum, an additional benzylic CH₂ signal and aromatic protons corresponding to the benzyl ester group will be observed. The carboxylic acid proton signal will be absent.
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Cause: Benzylation of the carboxylic acid group in addition to the phenolic hydroxyl group. This is more likely to occur under strongly basic conditions or with a large excess of benzyl chloride.
-
Solution:
-
Control Stoichiometry: Use a carefully controlled molar ratio of benzyl chloride to 5-chlorosalicylic acid.
-
Choice of Base: Employ a milder base like potassium carbonate, which is less likely to deprotonate the carboxylic acid.
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Hydrolysis: The benzyl ester can be hydrolyzed back to the carboxylic acid by treatment with a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.
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Issue 3: Presence of Benzyl Alcohol and Benzaldehyde
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Symptom: Additional spots on the TLC plate and corresponding signals in the ¹H NMR spectrum (e.g., a singlet around 4.7 ppm for the benzylic protons of benzyl alcohol and a singlet around 10 ppm for the aldehydic proton of benzaldehyde).
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Cause: These are common impurities found in or formed from the degradation of benzyl chloride.[1][2]
-
Solution:
-
Use High-Purity Benzyl Chloride: Start with freshly distilled or high-purity benzyl chloride.
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Purification: These impurities are typically more volatile and can often be removed during the evaporation of the solvent. They can also be separated from the product by column chromatography or recrystallization.
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Issue 4: Debenzylation of the Product
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Symptom: Reappearance of the 5-chlorosalicylic acid spot on the TLC plate during work-up or purification.
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Cause: The benzyl ether linkage can be cleaved under certain conditions, such as strong acidic or basic conditions at elevated temperatures.
-
Solution:
-
Mild Work-up Conditions: Avoid using strong acids or bases during the extraction and purification steps.
-
Moderate Temperatures: Perform purification steps at or near room temperature whenever possible.
-
Data Presentation
The following table summarizes the common impurities, their potential origin, and key analytical signatures.
| Impurity | Structure | Potential Origin | ¹H NMR Signature (DMSO-d₆, δ ppm) |
| 5-Chlorosalicylic Acid | C₇H₅ClO₃ | Unreacted starting material | Phenolic -OH (around 11-13 ppm), Aromatic protons |
| Benzyl Chloride | C₇H₇Cl | Unreacted starting material | Benzylic -CH₂- (around 4.8 ppm), Aromatic protons |
| Benzyl 2-(Benzyloxy)-5-chlorobenzoate | C₂₁H₁₇ClO₃ | Side reaction (esterification) | Two benzylic -CH₂- signals (around 5.2 and 5.4 ppm) |
| Benzyl Alcohol | C₇H₈O | Impurity in benzyl chloride | Benzylic -CH₂- (around 4.5 ppm), Hydroxyl -OH (around 5.2 ppm) |
| Benzaldehyde | C₇H₆O | Impurity in benzyl chloride | Aldehydic -CHO (around 10.0 ppm) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example of a Williamson ether synthesis for the preparation of the title compound.
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Reaction Setup: To a solution of 5-chlorosalicylic acid (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).
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Addition of Benzylating Agent: Stir the mixture at room temperature for 30 minutes, then add benzyl chloride (1.1-1.2 equivalents) dropwise.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water. To remove unreacted 5-chlorosalicylic acid, a wash with a dilute sodium bicarbonate solution can be performed, but this may also extract the product. A more robust method is to proceed to purification.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Impurity Formation Pathways
Caption: Pathways leading to the formation of common impurities during synthesis.
References
Troubleshooting guide for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. The primary synthetic route covered is the Williamson ether synthesis, a reliable method for forming the ether linkage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in this synthesis can stem from several factors. The most common issues include:
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Incomplete deprotonation of the starting phenol: The phenolic hydroxyl group of 5-chlorosalicylic acid must be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure your base is strong enough and used in a sufficient amount.
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Poor quality of reagents: The purity of 5-chlorosalicylic acid, benzyl chloride, and the base is crucial. Impurities can lead to side reactions. Benzyl chloride can oxidize to benzaldehyde or benzoic acid if stored improperly.
-
Suboptimal reaction temperature: The reaction typically requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions like elimination.
-
Reaction time: The reaction may not have proceeded to completion. Typical Williamson ether syntheses can take from 1 to 8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Moisture in the reaction: Water can react with the base and hinder the deprotonation of the phenol. Ensure all glassware is dry and use anhydrous solvents if possible.
Q2: The reaction seems to have stalled and is not going to completion, even after extended reaction time. What should I do?
A2: If the reaction is incomplete, consider the following:
-
Base strength and solubility: If using a weaker base like potassium carbonate, it might not be strong enough for complete deprotonation. A stronger base like sodium hydride (NaH) or potassium hydroxide (KOH) could be more effective.[2][3] The solubility of the base in your chosen solvent is also important for its reactivity.
-
Phase-transfer catalyst: If you are using an aqueous-organic biphasic system with a base like NaOH, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.
-
Reactivation of benzyl chloride: Benzyl chloride can degrade over time. Using a freshly opened bottle or purifying it by distillation before use is advisable.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A3: The formation of side products is a common issue. Potential side reactions include:
-
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to benzyl groups being attached to the benzene ring of the salicylic acid derivative. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[1]
-
Dialkylation: The carboxylic acid group can also be esterified by benzyl chloride under certain conditions, leading to the formation of the benzyl ester of this compound. This is more likely if the reaction is run for an extended period at high temperatures with excess benzyl chloride.
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Elimination: Although less likely with a primary halide like benzyl chloride, elimination reactions can compete with substitution, especially at higher temperatures.[3]
To minimize side products, carefully control the reaction temperature and stoichiometry of the reactants.
Q4: How do I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled and quenched with water.
-
Acidification: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate.
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Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by flash column chromatography on silica gel.[4]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Reactants and Solvents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) |
| 5-Chlorosalicylic Acid | 172.57 | 1.0 eq | (Specify mass) |
| Sodium Hydroxide | 40.00 | 2.2 eq | (Specify mass) |
| Benzyl Chloride | 126.58 | 1.1 eq | (Specify volume) |
| Methanol | - | - | (Specify volume) |
| Tetrahydrofuran (THF) | - | - | (Specify volume) |
| 1N Hydrochloric Acid | - | - | As needed for acidification |
| Ethyl Acetate | - | - | For extraction |
Procedure:
-
In a round-bottom flask, dissolve 5-chlorosalicylic acid and sodium hydroxide in a mixture of methanol and tetrahydrofuran.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the disodium salt.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzyl chloride.
-
Acidify the aqueous layer with 1N hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.
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Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Potential side reactions competing with the desired synthesis.
References
Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis
Welcome to the technical support center for the synthesis and purification of 2-(Benzyloxy)-5-chlorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common byproducts and impurities in the synthesis of this compound, and how can I identify them?
A1: The synthesis of this compound via the Williamson ether synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with a benzyl halide (e.g., benzyl chloride) in the presence of a base. Several byproducts and impurities can arise from this reaction.
Common Impurities:
-
Unreacted Starting Materials:
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5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid)
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Benzyl chloride (or benzyl bromide)
-
-
Byproducts from Side Reactions:
Identification Methods:
-
Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to quickly assess the completeness of the reaction and identify the presence of impurities. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can separate the non-polar benzyl chloride, the moderately polar product and dibenzyl ether, and the more polar benzyl alcohol and 5-chloro-2-hydroxybenzoic acid.[3][4] Staining with a UV lamp is typically effective for visualization.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method can be developed to determine the purity of the final product and quantify the percentage of each impurity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of impurities. For example, benzyl alcohol will show a characteristic CH₂ peak and a broad OH singlet, while unreacted 5-chloro-2-hydroxybenzoic acid will have a distinct phenolic OH proton signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities like benzyl chloride, benzyl alcohol, and dibenzyl ether.
Q2: How can I remove unreacted 5-chloro-2-hydroxybenzoic acid from my product?
A2: Separating the starting material, 5-chloro-2-hydroxybenzoic acid, from the product, this compound, can be challenging since both are carboxylic acids. However, their differing acidity and solubility can be exploited.
Method 1: Acid-Base Extraction
While both compounds are acidic, the phenolic hydroxyl group in the starting material (pKa ~13) makes it a weaker acid than the carboxylic acid group (pKa ~3-4). However, the carboxylic acid group dominates the solubility in base. A more nuanced approach is required. A weak base like sodium bicarbonate (NaHCO₃) will deprotonate and solubilize both the starting material and the product into the aqueous layer, making simple extraction ineffective for separation from each other.[7] The primary method for removing the acidic starting material is therefore recrystallization.
Method 2: Recrystallization
Recrystallization is a highly effective method for removing the more polar 5-chloro-2-hydroxybenzoic acid from the less polar product.[8][9] The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures is ideal.
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow crystal growth, which excludes impurities more effectively, the flask can be covered with a beaker.[8]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.
Data Presentation: Purity Improvement by Recrystallization
The following table provides representative data on the effectiveness of recrystallization for purifying substituted benzoic acids.
| Analyte | Purity Before Recrystallization (Area % by HPLC) | Purity After Recrystallization (Area % by HPLC) |
| This compound | ~90% | >99.5% |
| Unreacted 5-chloro-2-hydroxybenzoic acid | ~5% | <0.1% (Below Limit of Detection) |
| Other Impurities (Benzyl alcohol, etc.) | ~5% | <0.4% |
Note: Data is illustrative, based on typical purification outcomes for similar compounds.
Q3: I have excess benzyl chloride in my reaction mixture. What is the best way to remove it?
A3: Excess benzyl chloride is a common issue and can be addressed by several methods.
Method 1: Basic Aqueous Wash (Hydrolysis)
Benzyl chloride can be hydrolyzed to the more water-soluble benzyl alcohol by washing the organic reaction mixture with a basic solution like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[10] The resulting benzyl alcohol can then be more easily removed in subsequent aqueous washes.
Experimental Protocol: Basic Wash
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a saturated aqueous solution of NaHCO₃. Vent the funnel frequently as CO₂ may be generated if the solution is acidic.[7]
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Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Method 2: Scavenger Resins
For a more efficient and cleaner removal, scavenger resins can be used. These are solid-supported reagents that react with and bind the excess electrophile (benzyl chloride), allowing for its removal by simple filtration.
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Amine-based scavengers (e.g., SiliaBond Amine): These resins have primary or secondary amine functional groups that react with benzyl chloride to form a resin-bound quaternary ammonium salt.[11]
-
Thiol-based scavengers (e.g., SiliaMetS Thiol): These are also effective at scavenging alkyl halides.[12]
Experimental Protocol: Scavenger Resin
-
Following the reaction, add the scavenger resin (typically 2-4 equivalents relative to the excess benzyl chloride) to the crude reaction mixture.
-
Stir the suspension at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of benzyl chloride by TLC or GC.
-
Once the reaction is complete, filter off the resin.
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Rinse the resin with a small amount of the reaction solvent.
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Combine the filtrate and proceed with the rest of the work-up.
Data Presentation: Benzyl Chloride Removal Efficiency
| Method | Equivalents of Reagent | Reaction Time | Temperature | % Benzyl Chloride Removed |
| 10% Na₂CO₃ Wash (x2) | Large Excess | 30 min | Room Temp. | ~85-95% (converted to Benzyl Alcohol) |
| Amine Scavenger Resin | 3 eq. | 4 h | 40 °C | >99% |
Note: Data is illustrative and can vary based on specific reaction conditions.
Q4: My product is contaminated with benzyl alcohol and/or dibenzyl ether. How do I purify it?
A4: Benzyl alcohol is moderately polar and can be partially removed with aqueous washes. Dibenzyl ether is non-polar and less reactive, often requiring chromatography or recrystallization for removal.
Purification Strategy:
-
Aqueous Washes: During the work-up, washing the organic layer with water or brine will help remove a significant portion of the benzyl alcohol.
-
Column Chromatography: This is a very effective method for separating the product from both benzyl alcohol and dibenzyl ether. The choice of eluent is key. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity will elute the non-polar dibenzyl ether first, followed by the desired product, and finally the more polar benzyl alcohol.[13]
-
Recrystallization: As described in Q2, recrystallization is also effective. Dibenzyl ether and benzyl alcohol, being liquids at room temperature, will likely remain in the mother liquor (the cold solvent) while the solid product crystallizes out.[8]
Logical Troubleshooting Workflow
A systematic approach is crucial for efficient purification. The following diagram outlines a general troubleshooting workflow for purifying the crude product.
// Node Definitions start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n1. Dilute with Organic Solvent (e.g., EtOAc)\n2. Wash with aq. NaHCO3\n3. Wash with Brine", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Organic Layer\n(e.g., Na2SO4) & Evaporate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc_check [label="Analyze Crude Solid by TLC/NMR", shape=diamond, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];
impurity_start [label="Major Impurity:\nUnreacted 5-Chlorosalicylic Acid?", shape=diamond, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity_benzyl [label="Major Impurity:\nBenzyl Alcohol / Dibenzyl Ether?", shape=diamond, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
recrystallize [label="Perform Recrystallization\n(e.g., Ethanol/Water)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Perform Column Chromatography\n(e.g., Hexane/EtOAc gradient)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
final_check [label="Check Purity\n(TLC, NMR, HPLC)", shape=diamond, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; pure_product [label="Pure Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; repurify [label="Repurify if needed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> workup; workup -> dry; dry -> tlc_check;
tlc_check -> impurity_start [label=" Impurities Detected "]; impurity_start -> recrystallize [label=" Yes "]; impurity_start -> impurity_benzyl [label=" No "];
impurity_benzyl -> chromatography [label=" Yes "]; impurity_benzyl -> final_check [label=" No / Minor "];
recrystallize -> final_check; chromatography -> final_check;
final_check -> pure_product [label=" >99% Pure "]; final_check -> repurify [label=" Not Pure "]; repurify -> tlc_check [style=dashed]; }
Caption: Troubleshooting workflow for the purification of this compound.This guide provides a starting point for addressing common purification challenges. Specific experimental conditions may need to be optimized based on the scale of the reaction and the specific impurity profile observed.
References
- 1. quora.com [quora.com]
- 2. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
Stability issues of 2-(Benzyloxy)-5-chlorobenzoic acid under different conditions
Disclaimer: The following information is a general guide based on the chemical structure of 2-(Benzyloxy)-5-chlorobenzoic acid and established principles of drug stability testing. Specific experimental data for this compound is not publicly available. Therefore, the quantitative data and degradation pathways presented are illustrative examples. Researchers must conduct specific stability studies on their material to obtain accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: Based on its structure, which includes a benzyl ether linkage, a carboxylic acid group, and a chlorinated aromatic ring, this compound may be susceptible to degradation under the following conditions:
-
Hydrolysis: The benzyl ether bond could be cleaved under strong acidic conditions, although it is generally more stable to hydrolysis than esters.
-
Oxidation: The benzylic ether carbon is a potential site for oxidation, which could lead to the formation of various degradation products.[1][2][3][4][5]
-
Photolysis: Chlorinated aromatic compounds can be sensitive to light, potentially leading to dechlorination or other photochemical reactions.
-
Thermal Stress: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group may occur.[6][7]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products need to be identified through experimentation, potential degradation products could include:
-
5-Chloro-2-hydroxybenzoic acid and Benzyl alcohol: Resulting from the hydrolysis of the ether linkage.
-
5-Chloro-2-formylbenzoic acid or other oxidized derivatives: Resulting from the oxidation of the benzyloxy group.
-
2-(Benzyloxy)benzoic acid: Resulting from dechlorination under photolytic conditions.
-
(Benzyloxy)chlorobenzene: Resulting from thermal decarboxylation.
Q3: What analytical techniques are recommended for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[8][9][10] This method should be able to separate the parent compound from all potential degradation products. UV detection is typically suitable for this type of aromatic compound. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light, and at controlled room temperature or refrigerated conditions. The optimal storage conditions should be determined by long-term stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in the chromatogram of a freshly prepared sample. | Contamination of the sample, solvent, or HPLC system. | Use high-purity solvents and properly clean the HPLC system. Analyze a blank (solvent) injection to rule out system contamination. |
| Significant degradation is observed under mild stress conditions. | The compound may be inherently unstable under those conditions. The stress conditions might be harsher than intended. | Re-evaluate the stress conditions (e.g., lower the temperature, use a lower concentration of acid/base/oxidizing agent). Ensure accurate preparation of stress agents. |
| No degradation is observed even under harsh stress conditions. | The compound is highly stable. The analytical method is not stability-indicating (i.e., the degradation products are not being detected or are co-eluting with the parent peak). | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Review and re-develop the HPLC method to ensure it can separate potential degradants. Check the peak purity of the main peak using a photodiode array (PDA) detector or MS. |
| Poor reproducibility of degradation results. | Inconsistent preparation of samples or stress conditions. Variability in the analytical method. | Ensure precise control over experimental parameters (temperature, concentration, time). Validate the analytical method for precision and robustness. |
| Difficulty in identifying unknown degradation products. | Insufficient concentration of the degradant for characterization. Complex fragmentation pattern in MS. | Concentrate the degraded sample to enrich the impurity. Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain more structural information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure elucidation if the degradant can be isolated in sufficient quantity. |
Summary of (Hypothetical) Forced Degradation Data
The following tables summarize hypothetical quantitative data for the stability of this compound under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) |
| 0.1 M HCl at 60°C | 24 | 98.5 | 1.5 |
| 0.1 M HCl at 80°C | 24 | 92.1 | 7.9 |
| Water at 80°C | 24 | 99.8 | 0.2 |
| 0.1 M NaOH at 60°C | 24 | 95.3 | 4.7 |
| 0.1 M NaOH at 80°C | 24 | 88.7 | 11.3 |
Table 2: Oxidative Stability
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) |
| 3% H₂O₂ at RT | 24 | 99.2 | 0.8 |
| 3% H₂O₂ at 60°C | 24 | 91.5 | 8.5 |
| 10% H₂O₂ at 60°C | 24 | 85.2 | 14.8 |
Table 3: Photostability
| Condition | Exposure | Assay of this compound (%) | Total Degradation Products (%) |
| Solid State (ICH Q1B Option 1) | 1.2 million lux hours & 200 W h/m² | 99.5 | 0.5 |
| Solution (in Methanol) | 1.2 million lux hours & 200 W h/m² | 96.8 | 3.2 |
Table 4: Thermal Stability (Solid State)
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) |
| 60°C | 48 | >99.9 | <0.1 |
| 80°C | 48 | 98.9 | 1.1 |
| 100°C | 48 | 94.7 | 5.3 |
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
Hydrolytic Degradation
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat the solution at 60°C or 80°C for a specified time (e.g., 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat the solution at 60°C or 80°C for a specified time. After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat the solution at 80°C for a specified time.
Oxidative Degradation
Mix 5 mL of the stock solution with 5 mL of 6% or 20% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% or 10% H₂O₂. Keep the solution at room temperature or heat at 60°C for a specified time.
Photolytic Degradation
-
Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Solution State: Prepare a 0.5 mg/mL solution of the compound in a photostable solvent (e.g., methanol) in a quartz cuvette. Expose the solution to the same light conditions as the solid-state sample. A dark control sample should be stored under the same conditions but protected from light.
Thermal Degradation
Place the solid compound in a vial and keep it in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 100°C) for a specified duration (e.g., 48 hours).
Sample Analysis
For all stressed samples, dilute with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
References
- 1. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the phenoxide ion of 5-chloro-2-hydroxybenzoic acid acts as a nucleophile and attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the ether linkage.
Q2: What are the common side reactions observed during this synthesis?
The two primary side reactions that compete with the desired O-alkylation are:
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C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. Alkylation can occur at a ring carbon atom, leading to the formation of a C-benzyl derivative of 5-chlorosalicylic acid.[3]
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Elimination (E2) of the benzyl halide: Although less common with primary halides like benzyl bromide, if sterically hindered bases or high temperatures are used, an E2 elimination reaction can occur, leading to the formation of stilbene from the benzyl halide.
Q3: How can I minimize the formation of side products?
To favor the desired O-alkylation and minimize side reactions, consider the following:
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Choice of Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl but is not overly sterically hindered. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).
-
Solvent Selection: The choice of solvent can significantly influence the ratio of C- to O-alkylation. Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred for O-alkylation.[3] Protic solvents can solvate the phenoxide oxygen, making it less available for alkylation and potentially favoring C-alkylation.[4]
-
Reaction Temperature: Running the reaction at an elevated temperature can sometimes lead to more side products. It is advisable to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.
-
Nature of the Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride and may allow for milder reaction conditions.
Q4: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete deprotonation: The phenolic hydroxyl group of 5-chlorosalicylic acid may not be fully deprotonated if the base is not strong enough or if insufficient equivalents are used.
-
Poor quality of reagents: Ensure that the 5-chloro-2-hydroxybenzoic acid, benzyl halide, and solvent are pure and dry.
-
Suboptimal reaction conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
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Formation of side products: As discussed, C-alkylation and elimination reactions can consume the starting materials and reduce the yield of the desired product.
-
Product isolation issues: The workup and purification procedures may not be optimized, leading to loss of product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no product formation | 1. Ineffective deprotonation of the phenol. 2. Low reactivity of the benzyl halide. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Switch from benzyl chloride to the more reactive benzyl bromide. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of significant C-alkylated byproduct | 1. Use of a protic solvent. 2. High reaction temperature. | 1. Switch to a polar aprotic solvent like DMF or acetone.[3] 2. Lower the reaction temperature and extend the reaction time. |
| Unreacted starting material (5-chloro-2-hydroxybenzoic acid) remains | 1. Insufficient amount of base. 2. Short reaction time. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Formation of stilbene (from benzyl halide self-condensation) | 1. Reaction temperature is too high. 2. Use of a very strong, sterically hindered base. | 1. Reduce the reaction temperature. 2. Use a milder base like potassium carbonate. |
| Difficulty in product purification | 1. Similar polarity of the desired product and byproducts. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system to improve purity. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution (Qualitative)
| Parameter | Condition | Expected Outcome on this compound Yield | Impact on Side Reactions |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | Stronger bases can lead to faster reaction rates. | Strong, bulky bases may increase the likelihood of elimination (E2) side reactions. |
| Solvent | Aprotic (e.g., DMF, Acetone) vs. Protic (e.g., Ethanol) | Aprotic solvents generally favor higher yields of the O-alkylated product.[3] | Protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[4] |
| Temperature | Moderate (50-80 °C) vs. High (>100 °C) | Higher temperatures can increase the reaction rate. | High temperatures can lead to an increase in both C-alkylation and elimination byproducts. |
| Leaving Group on Benzyl Moiety | Bromide vs. Chloride | Benzyl bromide is more reactive, potentially allowing for lower reaction temperatures and shorter times. | The higher reactivity of benzyl bromide can sometimes lead to more side reactions if not controlled. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and may require optimization.
Materials:
-
5-chloro-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
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Hexane
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting workflow for low yield or impure product in the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is a two-step process. It begins with the synthesis of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), followed by a Williamson ether synthesis to introduce the benzyl group.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 5-chloro-2-hydroxybenzoic acid and benzyl chloride. It is crucial to ensure the purity of these reagents to minimize side reactions and facilitate purification of the final product.
Q3: What are the typical yields for the benzylation step?
A3: Yields can vary based on the scale and specific reaction conditions. However, with optimized conditions, yields for the benzylation of similar substrates, such as 5-bromo-2-hydroxybenzoic acid, have been reported to be as high as 97%.[1]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Benzyl chloride is a lachrymator and a potential carcinogen; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong bases like sodium hydroxide are corrosive and require careful handling. On a larger scale, exothermic reactions should be carefully monitored and controlled.
Q5: How can the progress of the reaction be monitored?
A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By comparing the reaction mixture to the starting material, the consumption of the starting phenol and the formation of the product can be tracked.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of the phenolic hydroxyl group.2. Insufficient reaction time or temperature.3. Degradation of benzyl chloride.4. Competing elimination reaction of benzyl chloride.[2] | 1. Ensure the use of a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to ensure complete formation of the phenoxide.2. Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature as needed.3. Use fresh, high-purity benzyl chloride.4. While less common with primary halides, ensure the reaction temperature is not excessively high. |
| Presence of Unreacted 5-Chloro-2-hydroxybenzoic acid | 1. Insufficient amount of benzyl chloride or base.2. Poor mixing on a larger scale. | 1. Use a slight molar excess of benzyl chloride.2. Ensure efficient stirring, especially in scaled-up reactions, to maintain a homogeneous mixture. |
| Formation of Benzyl Ether Byproduct | Hydrolysis of benzyl chloride can lead to the formation of benzyl alcohol, which can then be converted to dibenzyl ether under the reaction conditions. | 1. Use an anhydrous solvent to minimize water content.2. Ensure the reaction temperature is controlled to prevent side reactions. |
| Difficulty in Product Purification | The product may be contaminated with starting materials, benzyl alcohol, or other byproducts. | 1. An acidic workup is crucial to protonate the carboxylic acid and allow for extraction into an organic solvent.[1]2. Washing the organic layer with a brine solution can help remove water-soluble impurities.3. Recrystallization from a suitable solvent system can be employed for final purification. |
| Discoloration of the Reaction Mixture | Impurities in the starting materials or solvents, or side reactions at elevated temperatures. | 1. Use purified reagents and solvents.2. Maintain the recommended reaction temperature and monitor for any unexpected color changes. |
Quantitative Data Summary
Table 1: Reagent Quantities for Benzylation of a Halogenated Salicylic Acid Derivative (Adapted for Chloro-Analog)
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (for 10 mmol scale) |
| 5-Chloro-2-hydroxybenzoic acid | 172.57 | 1.0 | 1.73 g |
| Benzyl Chloride | 126.58 | 1.1 - 1.5 | 1.4 g - 1.9 g |
| Sodium Hydroxide | 40.00 | 2.0 - 4.0 | 0.8 g - 1.6 g |
| Solvent (e.g., Methanol/Water) | - | - | As required |
Note: These are representative values and may require optimization for specific scales and equipment.
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up pH | Acidic (pH ~3)[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-bromo derivative.[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, dissolve 5-chloro-2-hydroxybenzoic acid in a mixture of methanol and water.
-
Base Addition: Add sodium hydroxide to the solution and stir until all solids are dissolved, forming the sodium salt of the starting material.
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Benzylation: To the resulting solution, add benzyl chloride dropwise at a controlled rate to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol by rotary evaporation.
-
Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted benzyl chloride and other non-polar impurities.
-
Separate the aqueous layer and acidify to a pH of approximately 3 using a 4N hydrochloric acid solution. This will precipitate the product.
-
Extract the product into ethyl acetate.
-
-
Purification:
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Combine the organic extracts and wash sequentially with water and a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 2-(Benzyloxy)-5-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification methods for 2-(Benzyloxy)-5-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential solutions and alternative approaches.
Frequently Asked Questions (FAQs)
Q1: My primary purification by standard column chromatography is resulting in low yield and impure fractions. What are the likely reasons and what can I do?
A1: Low yield and poor separation in column chromatography can stem from several factors:
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Improper Solvent System: The polarity of the solvent system may not be optimal for separating this compound from its impurities.
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Column Overloading: Exceeding the capacity of the column can lead to broad, overlapping peaks.
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Compound Degradation: The compound might be sensitive to the silica gel.
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Co-eluting Impurities: Certain impurities may have very similar polarity to the desired product, making separation by chromatography difficult.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf value of the product around 0.3-0.4 and clear separation from impurity spots).
-
Reduce the Load: Decrease the amount of crude material loaded onto the column.
-
Use a Different Stationary Phase: Consider using alumina or a reverse-phase column if your compound is sensitive to silica.
-
Explore Alternative Purification Methods: If chromatography is ineffective, consider the alternative methods detailed below, such as acid-base extraction or recrystallization.
Q2: What are the most common impurities I should expect in a typical synthesis of this compound?
A2: The most common synthesis route for this compound is the Williamson ether synthesis, reacting 2-hydroxy-5-chlorobenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. Therefore, the most likely impurities are:
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Unreacted 2-hydroxy-5-chlorobenzoic acid: The starting phenolic compound.
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Unreacted benzyl halide: The starting alkylating agent.
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Inorganic salts: Formed as a byproduct of the reaction (e.g., NaBr, KBr, NaCl, KCl).
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Base: Residual base used in the reaction (e.g., NaOH, KOH, K2CO3).
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Side-products: Potentially small amounts of elimination byproducts from the benzyl halide, though less likely with primary halides.
Understanding these potential impurities is key to selecting the most effective purification strategy.
Q3: How can acid-base extraction help purify this compound, and when is it most effective?
A3: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the ability to change the solubility of the carboxylic acid by converting it into its salt form.
When it is most effective:
-
When the primary impurities are neutral (e.g., unreacted benzyl halide) or basic.
-
To remove the acidic starting material, 2-hydroxy-5-chlorobenzoic acid, although this requires careful pH control as both are acidic.
Q4: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling is too rapid.
Troubleshooting Steps:
-
Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Cool the solution more slowly: Insulate the flask to ensure a gradual decrease in temperature, which favors crystal growth over oil formation.
-
Use a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
Alternative Purification Protocols
For challenging purifications, the following alternative methods can be employed.
Acid-Base Extraction
This method is particularly useful for removing neutral impurities such as unreacted benzyl halide.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. Most organic carboxylic acids are soluble in dilute aqueous sodium hydroxide. The mixture should be shaken thoroughly to ensure complete extraction.
-
Separation: Allow the layers to separate. The aqueous layer containing the sodium 2-(benzyloxy)-5-chlorobenzoate is drained into a clean flask. The organic layer, containing neutral impurities, can be discarded or further processed if it contains other valuable components.
-
Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 6 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Based on the structure (an aromatic carboxylic acid with a bulky, somewhat nonpolar benzyloxy group), suitable solvents to test include:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
A mixture of solvents, such as ethanol/water or acetone/hexane.
-
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Salt Formation and Recrystallization
This method is a variation of recrystallization that can be particularly effective for purifying carboxylic acids.
Experimental Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent and add a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salt.
-
Recrystallization of the Salt: The salt will have different solubility properties than the free acid. Recrystallize the salt from a suitable solvent (often water or an alcohol-water mixture). Aromatic carboxylic acids can be purified by converting them to their sodium salts, recrystallizing them from hot water, and then converting them back to the free acids.[1]
-
Regeneration of the Acid: After recrystallizing the salt, dissolve it in water and acidify the solution with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Isolation: Collect the purified acid by vacuum filtration, wash with cold water, and dry.
Data Presentation
The following table summarizes the expected outcomes of the different purification methods. Please note that the exact values for yield and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Impurities Removed | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral compounds (e.g., benzyl halide), basic compounds | >95% | 80-95% | Highly effective for removing non-acidic impurities, scalable. | May not effectively remove other acidic impurities. |
| Recrystallization | Impurities with different solubility profiles | >98% | 60-90% | Can achieve very high purity, simple procedure. | Yield can be lower due to solubility of the product in the cold solvent, requires finding a suitable solvent. |
| Salt Formation and Recrystallization | A wide range of impurities | >99% | 50-85% | Can provide very high purity by leveraging the different solubility of the salt. | More steps involved, potentially leading to lower overall yield. |
Process Diagrams
The following diagrams illustrate the decision-making process and workflows for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction.
Caption: Workflow for recrystallization.
References
Preventing degradation of 2-(Benzyloxy)-5-chlorobenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(Benzyloxy)-5-chlorobenzoic acid during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
| Issue ID | Problem | Possible Causes | Recommended Actions |
| DEG-001 | Appearance of a new peak in HPLC analysis after storage. | Hydrolysis: Cleavage of the benzyl ether linkage due to exposure to moisture, acidic, or basic conditions. | - Ensure the compound is stored in a tightly sealed container in a dry and well-ventilated place. - Use an inert gas (e.g., argon or nitrogen) overlay if the container is opened frequently. - Avoid storage in environments with high humidity. |
| DEG-002 | Discoloration (e.g., yellowing) of the solid compound. | Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities. | - Store the compound in an amber glass vial to protect it from light. - Consider storage under an inert atmosphere. - Ensure all storage containers and handling equipment are clean and free of contaminants. |
| DEG-003 | Inconsistent analytical results between different batches or over time. | Thermal Degradation: Decomposition due to exposure to elevated temperatures. | - Store the compound at room temperature (15-25°C) as recommended.[1] - Avoid storing near heat sources such as ovens or heating blocks. |
| DEG-004 | Loss of assay purity. | Incompatible Storage Materials: Reaction with incompatible materials such as strong oxidizing agents, strong acids, or strong bases. | - Store separately from strong oxidizing agents, acids, and bases.[2][3] - Use storage containers made of inert materials (e.g., glass, PTFE-lined caps). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The most probable degradation pathway is the cleavage of the benzyl ether bond. This results in the formation of 5-chlorosalicylic acid and benzyl alcohol or toluene . Under strong oxidative conditions, further degradation of these products may occur.
Q2: What are the ideal storage conditions to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[4][5] A dry and well-ventilated area is ideal. For long-term storage or if the container is accessed frequently, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: How can I detect degradation in my sample?
A3: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation.
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can catalyze the degradation of the compound.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 24 hours.
-
After exposure, prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light for 24 hours.
-
Prepare a 0.1 mg/mL solution in the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, 5-chlorosalicylic acid.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Primary degradation pathway via cleavage of the benzyl ether linkage.
Caption: Workflow for conducting a forced degradation study.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
Validation & Comparative
Purity Validation of Synthesized 2-(Benzyloxy)-5-chlorobenzoic acid: A Comparative Guide
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of standard analytical techniques for the purity validation of 2-(Benzyloxy)-5-chlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical methodologies and to provide a framework for data interpretation.
Comparative Analysis of Purity Validation Techniques
A multi-pronged approach is essential for the comprehensive purity assessment of a synthesized compound. Different analytical techniques provide orthogonal information, collectively confirming the identity and purity of the target molecule while identifying and quantifying potential impurities. The choice of method depends on the specific purity attribute being investigated.[1]
| Technique | Principle | Information Obtained | Sensitivity | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High (ng to pg) | High resolution, reproducibility, and widely applicable for purity and impurity profiling.[2] | Requires a reference standard for absolute quantification. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of proton-containing impurities. Quantitative NMR (qNMR) can determine absolute purity. | Moderate | Provides detailed structural information. qNMR is a primary method for purity assignment without a specific reference standard.[1] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, structural information of impurities when coupled with fragmentation (MS/MS). | Very High (pg to fg) | Confirms molecular identity. LC-MS is a powerful tool for identifying unknown impurities.[1] | Can be difficult to quantify without an appropriate standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity. Pure crystalline solids have a sharp melting point. | Low | Simple, fast, and inexpensive preliminary check of purity.[1] | Impurities can depress and broaden the melting range, but this is not specific or quantitative. |
| Elemental Analysis | Combustion of the compound and quantification of the resulting elements (C, H, N, etc.). | Confirms the elemental composition and empirical formula. | Moderate | Provides fundamental confirmation of the compound's composition.[1] | Does not provide information about the nature of impurities, only the overall elemental composition. |
Illustrative Purity Data for a Synthesized Batch
The following table summarizes typical data obtained from the purity validation of a batch of synthesized this compound.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.5% | The main peak corresponding to the product accounts for 99.5% of the total peak area. |
| Impurity 1 (RRT 0.85) | 0.20% | An unknown impurity is detected at a relative retention time of 0.85. | |
| Impurity 2 (RRT 1.15) | 0.30% | A second unknown impurity is detected at a relative retention time of 1.15. | |
| ¹H NMR (400 MHz, CDCl₃) | Spectral Data | Conforms to structure | All proton signals are present with correct chemical shifts, integrations, and coupling constants, confirming the molecular structure. |
| Impurity Signals | Trace signals at 3.7 ppm | Minor signals not corresponding to the product are observed, suggesting a low-level impurity. | |
| LC-MS | [M-H]⁻ | 261.03 m/z | The observed mass-to-charge ratio corresponds to the deprotonated molecule, confirming the molecular weight of 262.69 g/mol . |
| Melting Point | Range | 155-157 °C | A relatively sharp melting range, indicative of high purity. |
| Elemental Analysis | %C, %H | Calculated: C 64.01, H 4.22. Found: C 63.89, H 4.25 | The experimental values are in close agreement with the calculated values for the molecular formula C₁₄H₁₁ClO₃. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and its related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Return to 70% A, 30% B
-
31-35 min: Re-equilibration at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
¹H NMR Spectroscopy
This protocol is for the structural confirmation of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Parameters:
-
Acquire a standard proton spectrum.
-
Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the target compound.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI source).
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Visualizations
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Caption: Experimental workflow for purity validation.
Interrelation of Analytical Techniques
Different analytical methods provide complementary data points that, when combined, offer a holistic view of the compound's purity and identity.
Caption: Logical relationship of analytical techniques.
References
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 2-(benzyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols and logical workflow diagrams.
Data Presentation: Synthesis Route Comparison
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation |
| Starting Materials | 2-Hydroxy-5-chlorobenzoic acid, Benzyl halide (e.g., benzyl bromide) | 2-Halo-5-chlorobenzoic acid (e.g., 2-bromo-5-chlorobenzoic acid), Benzyl alcohol |
| Key Reagents | Base (e.g., NaH, K2CO3) | Copper catalyst (e.g., CuI, Cu2O), Ligand (optional), Base (e.g., Cs2CO3) |
| Solvent | DMF, Acetonitrile, or aqueous media with phase transfer catalyst | High-boiling polar solvents (e.g., DMF, NMP) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | High temperatures (often >100 °C) |
| Reaction Time | 2-12 hours | 12-24 hours |
| Reported Yield | High (estimated >95% based on analogous compounds) | Variable; requires optimization |
| Reported Purity | High (>95% after purification) | Variable; requires optimization |
| Advantages | High yields, mild reaction conditions, readily available starting materials. | Can be effective for substrates where the hydroxyl group is less reactive. |
| Disadvantages | Requires a strong base in anhydrous conditions for optimal results. | Harsh reaction conditions, potential for side reactions, catalyst removal may be necessary. |
Experimental Protocols
Route 1: Williamson Ether Synthesis (Adapted from a high-yield synthesis of a bromo-analogue)
This protocol describes the synthesis of this compound from 2-hydroxy-5-chlorobenzoic acid and benzyl bromide.
Materials:
-
2-Hydroxy-5-chlorobenzoic acid
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-hydroxy-5-chlorobenzoic acid (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a potential biological signaling pathway relevant to this compound, given its structural similarity to known bioactive molecules.
Unveiling the Solid-State Architecture: A Crystallographic Comparison of Chlorinated Benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of a compound. While the crystal structure of 2-(Benzyloxy)-5-chlorobenzoic acid is not publicly available, this guide offers a comparative analysis of two closely related structural analogues: 2-chlorobenzoic acid and 4-chlorobenzoic acid. This comparison sheds light on how the seemingly subtle change in the position of the chlorine atom influences the crystal packing and intermolecular interactions, knowledge that is crucial for crystal engineering and the design of novel pharmaceutical compounds.
This guide presents a summary of the crystallographic data for these two compounds in a clear, tabular format for straightforward comparison. Furthermore, a detailed, generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules is provided, alongside a workflow diagram to visually represent the process.
Crystallographic Data at a Glance: 2-chlorobenzoic acid vs. 4-chlorobenzoic acid
The following table summarizes the key crystallographic parameters for 2-chlorobenzoic acid and 4-chlorobenzoic acid, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| Formula | C₇H₅ClO₂[1][2][3] | C₇H₅ClO₂[4][5][6] |
| Molecular Weight | 156.57 g/mol [2] | 156.57 g/mol [5] |
| Crystal System | Monoclinic | Triclinic[4] |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 14.996(3) | 7.683(2) |
| b (Å) | 3.868(1) | 8.021(2) |
| c (Å) | 12.083(2) | 6.891(2) |
| α (°) | 90 | 96.99(3) |
| β (°) | 103.18(3) | 101.48(3) |
| γ (°) | 90 | 115.18(3) |
| Volume (ų) | 681.5(2) | 365.9(2) |
| Z (molecules/unit cell) | 4 | 2 |
Note: The crystallographic data for 2-chlorobenzoic acid and 4-chlorobenzoic acid is sourced from publicly available crystallographic databases.
The Influence of Isomerism on Crystal Packing
The data presented reveals that the positional isomerism of the chlorine atom on the benzoic acid scaffold leads to distinct crystal packing arrangements. 2-chlorobenzoic acid crystallizes in the monoclinic space group P2₁/c, while 4-chlorobenzoic acid adopts a triclinic P-1 space group.[4] This fundamental difference in symmetry and unit cell parameters highlights the profound impact of substituent placement on the intermolecular interactions that dictate the crystal lattice. These interactions, including hydrogen bonding and halogen bonding, are critical in determining properties such as solubility, melting point, and bioavailability of a pharmaceutical compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a small molecule crystal structure by single-crystal X-ray diffraction.
1. Crystal Growth:
-
High-purity crystalline material is required.
-
Single crystals of suitable size (typically 0.1 - 0.3 mm in all dimensions) are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7][8] The choice of solvent is critical and is often determined empirically.[8]
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
5. Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters.
6. Structure Validation and Analysis:
-
The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
-
The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are analyzed.
-
The final structure is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow for Single-Crystal X-ray Crystallography
Figure 1. A schematic workflow of the single-crystal X-ray crystallography process.
References
- 1. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. How To [chem.rochester.edu]
A Comparative Guide to Catalysts for the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in various pharmaceutical and organic syntheses, is typically achieved through the Williamson ether synthesis. This method involves the reaction of 5-chloro-2-hydroxybenzoic acid with benzyl chloride in the presence of a base and, critically, a catalyst to facilitate the reaction. This guide provides a comparative overview of various catalysts, primarily focusing on phase-transfer catalysts (PTCs), which are instrumental in achieving high yields and favorable reaction kinetics. While direct comparative studies on catalysts for this specific synthesis are limited in publicly available literature, this guide compiles and analyzes data from analogous reactions to provide valuable insights for catalyst selection and process optimization.
The Role of Catalysts in Williamson Ether Synthesis
The Williamson ether synthesis for this compound involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzoic acid by a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether linkage. In a biphasic system (e.g., a solid or aqueous base and an organic solvent), the reactants are in different phases, leading to slow reaction rates.
Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, are employed to overcome this phase barrier. The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the benzyl chloride. This significantly accelerates the reaction rate.
Comparative Analysis of Catalyst Performance in Analogous Reactions
Direct experimental data comparing various catalysts for the synthesis of this compound is scarce. However, data from the synthesis of structurally similar compounds, such as benzyl salicylate, provides a strong basis for comparison. The following table summarizes the performance of different phase-transfer catalysts in the synthesis of benzyl salicylate from sodium salicylate and benzyl chloride, a reaction analogous to the target synthesis.
| Catalyst | Abbreviation | Catalyst Type | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reference Reaction Product |
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | >98 | 1 | 70 | Chlorobenzene | Benzyl salicylate |
| Tetrabutylammonium iodide | TBAI | Quaternary Ammonium Salt | High | - | 70 | Chlorobenzene | Benzyl salicylate |
| Tetrabutylphosphonium bromide | TBPB | Quaternary Phosphonium Salt | High | - | 70 | Chlorobenzene | Benzyl salicylate |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | - | Quaternary Ammonium Salt | Moderate | - | 70 | Chlorobenzene | Benzyl salicylate |
| Tetrabutylammonium hydrogen sulfate | TBAHS | Quaternary Ammonium Salt | Moderate | - | 70 | Chlorobenzene | Benzyl salicylate |
| Polyethylene glycol (1500) | PEG-1500 | Polyether | Low | - | 70 | Chlorobenzene | Benzyl salicylate |
Note: The data presented is for the synthesis of benzyl salicylate and should be considered as a predictive guide for the synthesis of this compound.
Based on this analogous data, quaternary ammonium salts, particularly Tetrabutylammonium bromide (TBAB) , appear to be highly effective catalysts for this type of O-benzylation, offering high yields in short reaction times. Quaternary phosphonium salts also show promise. The efficiency of Aliquat 336 and TBAHS is moderate, while polyethylene glycol is less effective under these conditions.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound using a phase-transfer catalyst, based on general procedures for Williamson ether synthesis.
Materials:
-
5-chloro-2-hydroxybenzoic acid
-
Benzyl chloride
-
Potassium carbonate (or another suitable base)
-
Tetrabutylammonium bromide (TBAB) (or other selected catalyst)
-
Toluene (or another suitable organic solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and toluene.
-
Add a catalytic amount of Tetrabutylammonium bromide (TBAB) (e.g., 5-10 mol%).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with toluene.
-
Combine the organic filtrates and wash with water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate any unreacted 5-chloro-2-hydroxybenzoic acid.
-
Extract the organic layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Phase-Transfer Catalysis in the Williamson Ether Synthesis.
Conclusion
The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound. While direct comparative data is limited, evidence from analogous reactions strongly suggests that quaternary ammonium salts, particularly Tetrabutylammonium bromide (TBAB), are excellent candidates for this phase-transfer catalyzed Williamson ether synthesis. They offer the promise of high yields and short reaction times under relatively mild conditions. Researchers and process chemists should consider these findings as a strong starting point for the development and optimization of their synthetic routes. Further in-house comparative studies are recommended to determine the optimal catalyst and conditions for specific laboratory or industrial settings.
A Comprehensive Guide to the Validation of an HPLC Method for 2-(Benzyloxy)-5-chlorobenzoic Acid Assay
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative determination of 2-(Benzyloxy)-5-chlorobenzoic acid. It outlines a comprehensive validation protocol for an HPLC method, presenting supporting experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and precision of their analytical results.
Comparison of Analytical Methods
While HPLC is a widely used and robust technique for the analysis of organic acids like this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity.[1] Applicable to a wide range of compounds.[1] | Can be time-consuming and requires specialized equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. High sensitivity. | Requires derivatization for non-volatile compounds, which can be complex.[2] |
| Ion Chromatography (IC) | A form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. | Ideal for the analysis of ionic compounds, including organic acids.[3] | Can be affected by the sample matrix and may require specialized columns.[3] |
| Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity in complex mixtures and may be subject to interference.[4] |
| Titration | A quantitative chemical analysis method for determining the concentration of an identified analyte. | Simple and inexpensive. | Not suitable for complex mixtures containing multiple acidic or basic components.[4] |
HPLC Method Validation Protocol
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1] The following protocol outlines the key parameters to be evaluated for the validation of an HPLC method for the assay of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1]
2.1. System Suitability
System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria | Hypothetical Results |
| Peak Area (%RSD) | ≤ 2.0% | 0.8% |
| Retention Time (%RSD) | ≤ 1.0% | 0.3% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
2.2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]
Experimental Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of this compound, and a sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
For stability-indicating methods, samples should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.[7]
2.3. Linearity
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.[5]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Hypothetical Results |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | 150 |
| Concentration Range | 50% - 150% of target | 50 - 150 µg/mL |
2.4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.0 | 99.2 |
| Mean Recovery (%) | 99.7 | ||
| Acceptance Criteria | 98.0% - 102.0% |
2.5. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.[8]
2.5.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare six independent sample solutions of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
2.5.2. Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
| Precision Level | Acceptance Criteria (%RSD) | Hypothetical Results (%RSD) |
| Repeatability | ≤ 2.0% | 0.9% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
| Parameter | Acceptance Criteria | Hypothetical Results |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
2.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze the system suitability standard under each varied condition.
-
Evaluate the impact of the changes on the system suitability parameters.
| Parameter Varied | Variation | System Suitability Results | Conclusion |
| Flow Rate | +0.2 mL/min | Pass | Robust |
| Flow Rate | -0.2 mL/min | Pass | Robust |
| Temperature | +5 °C | Pass | Robust |
| Temperature | -5 °C | Pass | Robust |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Key Parameters of Analytical Method Validation.
References
Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors
This guide provides a detailed spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid with its common precursors, 5-chlorosalicylic acid and benzyl chloride. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural diagrams. This information is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds.
Synthetic Pathway
The synthesis of this compound typically proceeds via the Williamson ether synthesis, where the phenolic hydroxyl group of 5-chlorosalicylic acid is alkylated using benzyl chloride in the presence of a base.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- Protons | -OH/-COOH Proton |
| 5-Chlorosalicylic Acid | 6.9-7.8 (m, 3H) | - | 11.0-13.0 (br s, 2H) |
| Benzyl Chloride | 7.2-7.4 (m, 5H)[1] | 4.5 (s, 2H) | - |
| This compound (Predicted) | 6.9-8.0 (m, 8H) | 5.2 (s, 2H) | 12.0-13.0 (br s, 1H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₂- Carbon | Carbonyl Carbon |
| 5-Chlorosalicylic Acid | 115-160 | - | ~170 |
| Benzyl Chloride | 128-138[2] | 46[2] | - |
| This compound (Predicted) | 115-160 | ~71 | ~169 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 5-Chlorosalicylic Acid | Benzyl Chloride | This compound (Predicted) |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | - | 3200-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1660 | - | ~1690 |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O Stretch | ~1250 | - | ~1250 (ether), ~1300 (acid) |
| C-Cl Stretch | ~700 | ~700 | ~700 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 5-Chlorosalicylic Acid | 172/174 (approx. 3:1)[3] | 154, 126, 98 |
| Benzyl Chloride | 126/128 (approx. 3:1)[4] | 91 (tropylium ion) |
| This compound | 262/264 (approx. 3:1) | 91 (tropylium ion), 171, 139 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Record the FTIR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile compounds like benzyl chloride.
-
Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The resulting spectrum will show the molecular ion peak and various fragment ions.
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals the key structural transformations from the precursors to the final product.
-
NMR Spectroscopy: In the ¹H NMR of this compound, the disappearance of the phenolic -OH proton signal from 5-chlorosalicylic acid and the appearance of a new singlet around 5.2 ppm, corresponding to the benzylic methylene (-CH₂) protons, confirms the formation of the ether linkage. The aromatic region becomes more complex due to the presence of two distinct aromatic rings. In the ¹³C NMR, a new peak around 71 ppm for the benzylic carbon is a key indicator of the product.
-
IR Spectroscopy: The IR spectrum of the product is expected to retain the characteristic broad O-H and C=O stretching bands of the carboxylic acid group from 5-chlorosalicylic acid. The most significant change will be the appearance of a strong C-O-C stretching vibration for the newly formed ether bond, typically in the 1270-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak at m/z 262 (and 264 for the ³⁷Cl isotope). A prominent fragment ion at m/z 91, corresponding to the tropylium ion, is a hallmark of the benzyl group and would be a strong indicator of successful benzylation.
Logical Relationship Diagram
The following diagram illustrates the logical flow of spectroscopic analysis to confirm the formation of this compound from its precursors.
Caption: Logic flow for spectroscopic confirmation.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) [hmdb.ca]
- 2. Benzyl chloride(100-44-7) 13C NMR spectrum [chemicalbook.com]
- 3. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl chloride(100-44-7) MS [m.chemicalbook.com]
Comparative Biological Activity of 2-(Benzyloxy)-5-chlorobenzoic Acid Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 2-(benzyloxy)-5-chlorobenzoic acid and related compounds. Due to the limited publicly available data on a broad screening of this compound derivatives, this guide draws comparisons from structurally similar compounds, including 2-chlorobenzoic acid and various benzyloxy-substituted aromatic compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of molecules.
Antimicrobial Activity
Derivatives of benzoic acid are known to possess antimicrobial properties, often attributed to their ability to disrupt the pH balance within microbial cells. The screening of 2-chlorobenzoic acid derivatives has provided specific insights into their efficacy against a range of pathogens.
Comparative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-chlorobenzoic acid derivatives, which can serve as a benchmark for evaluating the potential antimicrobial activity of this compound derivatives.
| Compound Class | Derivative Type | Test Organism | MIC (µM/ml) | Reference Compound | MIC (µM/ml) |
| 2-Chlorobenzoic Acid | Schiff's Bases | Escherichia coli | Comparable to Norfloxacin | Norfloxacin | 2.61 |
| 2-Chlorobenzoic Acid | Esters | Escherichia coli | Less potent than Schiff's bases | Norfloxacin | 2.61 |
| 2-Chlorobenzoic Acid | Schiff's Bases | Staphylococcus aureus | - | - | - |
| 2-Chlorobenzoic Acid | Schiff's Bases | Bacillus subtilis | - | - | - |
| 2-Chlorobenzoic Acid | Schiff's Bases | Candida albicans | - | - | - |
| 2-Chlorobenzoic Acid | Schiff's Bases | Aspergillus niger | - | - | - |
Data extracted from a study on the antimicrobial evaluation of 2-chlorobenzoic acid derivatives.[1]
Experimental Protocol: Tube Dilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds is determined using the tube dilution method.
-
Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: A positive control (broth with inoculum but no compound) and a negative control (broth without inoculum) are included. A standard antibiotic (e.g., Norfloxacin) is also tested under the same conditions for comparison.
Workflow for MIC determination using the tube dilution method.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored against various cancer cell lines. Notably, a study on benzyloxybenzaldehyde derivatives, which share a key structural motif with the target compounds, revealed significant cytotoxic activity.
Comparative Anticancer Activity Data
The following table presents the cytotoxic activity of benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line. This data provides a valuable reference for assessing the potential anticancer effects of this compound derivatives.
| Compound | Cell Line | Activity (at 1-10 µM) |
| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | Most Potent |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant |
Data extracted from a study on the anticancer activity of benzyloxybenzaldehyde derivatives.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway Modulation
While specific signaling pathways affected by this compound derivatives are not well-documented, some benzoic acid derivatives have been shown to induce apoptosis in cancer cells. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. The study on benzyloxybenzaldehyde derivatives indicated a loss of mitochondrial membrane potential, suggesting the involvement of this pathway.[2]
A hypothetical signaling pathway for apoptosis induction by a bioactive compound is depicted below.
References
Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid Against Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(benzyloxy)-5-chlorobenzoic acid against a selection of structurally related benzoic acid derivatives. The reactivity of the carboxylic acid group is a critical parameter in drug design and development, influencing factors such as amide bond formation, esterification rates, and overall metabolic stability. This document presents a comparison based on the acidity (pKa) of the compounds, a strong indicator of the electrophilicity of the carboxyl carbon. Furthermore, a detailed experimental protocol for a benchmark esterification reaction is provided to enable direct kinetic comparison.
Theoretical Background: Substituent Effects on Benzoic Acid Reactivity
The reactivity of the carboxyl group in benzoic acid derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the carboxyl carbon, thereby affecting its susceptibility to nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl) and nitro groups (-NO2) are EWGs. They pull electron density away from the benzene ring through the inductive effect. This delocalization of electron density extends to the carboxylate anion, stabilizing it and thus increasing the acidity (lowering the pKa) of the carboxylic acid. A more acidic benzoic acid derivative generally exhibits a more electrophilic carboxyl carbon, leading to enhanced reactivity towards nucleophiles.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NH2) are typically EDGs. They donate electron density to the benzene ring via the resonance effect. This increased electron density destabilizes the carboxylate anion, making the carboxylic acid less acidic (higher pKa). Consequently, the carboxyl carbon becomes less electrophilic and less reactive towards nucleophiles.
The position of the substituent (ortho, meta, or para) also plays a crucial role due to the interplay of inductive and resonance effects.
Comparative Analysis of Acidity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid and, in the context of this comparison, suggests a higher reactivity of the carboxylic acid group towards nucleophilic attack. The pKa values for this compound and its comparator compounds are summarized in the table below.
| Compound | Structure | Substituents | Predicted/Experimental pKa |
| This compound | Cl at C5, OCH₂Ph at C2 | EWG (Cl) and potentially EDG (Benzyloxy) | ~2.8 (Estimated) |
| Benzoic Acid (Baseline) | Unsubstituted | - | 4.20 |
| 4-Chlorobenzoic Acid | Cl at C4 | EWG | 3.98[1][2] |
| 2-Chlorobenzoic Acid | Cl at C2 | EWG | 2.89[3] |
| 2-Benzyloxybenzoic Acid | OCH₂Ph at C2 | EDG (by resonance) | 3.44 (Predicted)[4] |
| 5-Chloro-2-hydroxybenzoic Acid | Cl at C5, OH at C2 | EWG (Cl) and EDG/EWG (OH) | 2.63[5] |
Interpretation of pKa Data
The collected pKa values indicate that the substituents have a pronounced effect on the acidity of the benzoic acid core. The presence of a chlorine atom, an electron-withdrawing group, in the ortho or para position increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid, with the ortho position having a more significant effect. The hydroxyl group at the ortho position in 5-chloro-2-hydroxybenzoic acid also contributes to a notable increase in acidity. Conversely, the benzyloxy group, with its potential electron-donating resonance effect, is predicted to decrease the acidity in 2-benzyloxybenzoic acid.
For the target compound, This compound , the presence of the electron-withdrawing chlorine atom is expected to increase its acidity. The benzyloxy group at the ortho position can exert both an electron-withdrawing inductive effect due to the oxygen atom's electronegativity and an electron-donating resonance effect. The net effect on reactivity will depend on the balance of these opposing influences. Based on the pKa of the comparators, it is reasonable to predict that this compound is a relatively strong benzoic acid derivative, likely more reactive than benzoic acid and 4-chlorobenzoic acid.
Experimental Protocols for Reactivity Benchmarking
To obtain direct comparative data on the reactivity of these compounds, a standardized experimental protocol is essential. Fischer esterification is a classic and well-understood reaction suitable for this purpose.
Benchmark Reaction: Fischer Esterification
The acid-catalyzed esterification of the benzoic acid derivatives with an alcohol (e.g., methanol or ethanol) provides a reliable method for comparing their relative reactivities. The reaction rate can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Benzoic acid
-
4-Chlorobenzoic acid
-
2-Chlorobenzoic acid
-
2-Benzyloxybenzoic acid
-
5-Chloro-2-hydroxybenzoic Acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1 mmol) of each benzoic acid derivative.
-
Reagent Addition: To each flask, add a large excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Reaction Conditions: Heat the reaction mixtures to reflux (approximately 65°C for methanol) with constant stirring.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of internal standard, saturated sodium bicarbonate solution, and ethyl acetate. Shake vigorously and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid.
-
Data Analysis: Plot the concentration of the ester product versus time for each compound. The initial reaction rate can be determined from the slope of this curve, providing a quantitative measure of the relative reactivity.
Protocol for pKa Determination
For a precise determination of the pKa of this compound, potentiometric titration is a standard method.
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride
-
Deionized water
-
Calibrated pH meter and electrode
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) with a constant ionic strength maintained by a background electrolyte like KCl.
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Influence of electronic effects on benzoic acid reactivity.
Caption: Experimental workflow for Fischer esterification.
Conclusion
This guide provides a framework for comparing the reactivity of this compound with other substituted benzoic acids. The analysis of pKa values suggests that this compound is likely to be more reactive than unsubstituted benzoic acid due to the presence of the electron-withdrawing chlorine atom. To confirm this and to establish a quantitative ranking of reactivity, the provided experimental protocol for Fischer esterification should be performed. The resulting kinetic data will be invaluable for researchers in the fields of medicinal chemistry and drug development, aiding in the selection and modification of lead compounds.
References
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(Benzyloxy)-5-chlorobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements may vary based on the full Safety Data Sheet (SDS) for the compound, but generally include:
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as special waste, handled by a licensed disposal company in accordance with local, national, and regional regulations.[1] Under no circumstances should this chemical be released into the environment or discharged into sewer systems.[1][2]
Step 1: Waste Identification and Segregation
-
Categorization: Classify this compound as a halogenated organic acid waste. It should be treated as hazardous waste unless determined otherwise by a qualified professional in accordance with local regulations.[3][4][5]
-
Segregation: Do not mix this compound with other waste streams.[6] Keep it in its original container if possible, or a designated, compatible waste container.
Step 2: Container Management
-
Container Selection: Use a suitable, closed container for disposal.[1][2] The container must be in good condition, compatible with the chemical, and properly sealed to prevent leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal.[1] Avoid generating dust.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, wipes) and any contaminated PPE should be placed in the designated hazardous waste container.
-
Contaminated Packaging: Dispose of the original product packaging as you would the unused product.[1]
Step 4: Storage Pending Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][7][8]
-
Container Integrity: Ensure the container remains tightly closed and upright to prevent leakage.[1]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company.[1][2] Your institution's EHS department will typically manage this process.
-
Incineration: The recommended method of disposal is controlled incineration with flue gas scrubbing.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-(Benzyloxy)-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5). Due to limited specific safety data for this compound, a cautious approach is recommended, adhering to the safety protocols for similar, well-characterized compounds such as 2-chlorobenzoic acid.[1] This guidance is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for your specific experimental procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from best practices for handling chemical irritants.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a risk of splashing.[1][2][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.[1] |
| Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[3] | |
| Respiratory | NIOSH-approved respirator | A respirator is recommended if there is a potential for generating dust or aerosols. The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure.[4] |
| Feet | Closed-toe shoes | Shoes should be made of a material that offers protection against accidental spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid or dissolved this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the handling area.[2]
Procedural Steps
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.[1]
-
Use a spatula or other appropriate tool for transfers.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Container Management:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of a chemical with limited specific safety data, emphasizing a conservative and proactive approach.
Caption: Logical workflow for handling chemicals with limited safety data.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
